(tert-Butylperoxy)(triphenyl)silane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18751-58-1 |
|---|---|
Molecular Formula |
C22H24O2Si |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
tert-butylperoxy(triphenyl)silane |
InChI |
InChI=1S/C22H24O2Si/c1-22(2,3)23-24-25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
BJDCYOLBAMFSMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
(tert-Butylperoxy)(triphenyl)silane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (tert-Butylperoxy)(triphenyl)silane, a valuable organosilicon peroxide intermediate. The information presented herein is intended to support researchers in the fields of organic synthesis, materials science, and drug development.
Synthesis
The synthesis of this compound is predicated on the nucleophilic substitution reaction between a halotriphenylsilane and tert-butyl hydroperoxide. The most common approach involves the use of chlorotriphenylsilane as the silicon source and a base to neutralize the hydrochloric acid byproduct.
General Reaction Pathway
The reaction proceeds via the nucleophilic attack of the tert-butyl hydroperoxide anion on the electrophilic silicon center of chlorotriphenylsilane. The presence of a base, such as pyridine, facilitates the deprotonation of the hydroperoxide and scavenges the generated HCl.
Caption: General synthesis pathway for this compound.
Experimental Protocol
The following is a generalized experimental protocol based on analogous reactions in the literature. Researchers should optimize conditions as necessary.
Materials:
-
Chlorotriphenylsilane (1.0 eq)
-
tert-Butyl hydroperoxide (1.1 eq, solution in a suitable solvent)
-
Anhydrous Pyridine (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
Procedure:
-
To a solution of chlorotriphenylsilane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl hydroperoxide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | CDCl₃ | ~ 7.3 - 7.6 | Multiplet | Aromatic protons of the three phenyl groups. |
| ~ 1.2 - 1.4 | Singlet | Protons of the tert-butyl group. | ||
| ¹³C NMR | CDCl₃ | ~ 135 | Singlet | ipso-Carbons of the phenyl groups attached to silicon. |
| ~ 130 - 134 | Singlet | ortho- and para-Carbons of the phenyl groups. | ||
| ~ 128 | Singlet | meta-Carbons of the phenyl groups. | ||
| ~ 80 - 85 | Singlet | Quaternary carbon of the tert-butyl group. The carbon atom alpha to the peroxide group is expected to be shifted downfield.[1] | ||
| ~ 26 - 28 | Singlet | Methyl carbons of the tert-butyl group. | ||
| ²⁹Si NMR | CDCl₃ | Expected in the typical range for tetraorganosilanes. | Singlet |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3070 - 3050 | Medium | C-H stretching of the aromatic rings. |
| ~ 2980 - 2930 | Medium | C-H stretching of the tert-butyl group. |
| ~ 1430 | Strong | Si-Phenyl (Si-Ph) stretching vibration.[2] |
| ~ 1120 | Strong | Si-O stretching. |
| ~ 870 - 840 | Medium | O-O stretching of the peroxide group. |
| ~ 740 - 700 | Strong | C-H out-of-plane bending of the monosubstituted phenyl rings.[2] |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected Fragments (m/z) | Notes |
| Electron Ionization | [M - C₄H₉O₂]⁺ (loss of tert-butylperoxy radical) [M - C₆H₅]⁺ (loss of a phenyl radical) [Si(C₆H₅)₃]⁺ (triphenylsilyl cation) | The molecular ion peak may be weak or absent due to the labile nature of the peroxide bond. Fragmentation is expected to occur at the Si-O and O-O bonds. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Caption: Workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult relevant literature for specific applications and further details.
References
physical and chemical properties of (tert-Butylperoxy)(triphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(tert-Butylperoxy)(triphenyl)silane is an organosilicon peroxide characterized by a peroxide group bonded to a silicon atom, which is in turn bonded to three phenyl groups and a tert-butyl group. This unique structure imparts specific chemical reactivity, making it a subject of interest in various chemical research and development areas, including organic synthesis and polymer chemistry. The presence of the labile peroxide bond suggests its potential use as a radical initiator, while the triphenylsilyl moiety influences its stability and reactivity. This guide provides a detailed overview of the known and inferred physical and chemical properties of this compound, its synthesis, and its decomposition pathways.
Physical and Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from structurally similar compounds, such as other silyl peroxides and triphenylsilane derivatives.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Triphenylsilane | tert-Butyl Hydroperoxide |
| Molecular Formula | C₂₂H₂₄O₂Si | C₁₈H₁₆Si | C₄H₁₀O₂ |
| Molecular Weight | 348.51 g/mol | 260.41 g/mol | 90.12 g/mol [1] |
| Appearance | Likely a colorless liquid or low-melting solid | White solid | Colorless liquid[1] |
| Melting Point | Not available | 43-45 °C | -2.8 °C |
| Boiling Point | Not available | 152 °C at 2 mmHg | 35 °C at 20 mmHg |
| Density | Not available | ~1.1 g/cm³ | 0.896 g/cm³ |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). Insoluble in water. | Soluble in most organic solvents. | Soluble in water and organic solvents. |
| Stability | Thermally unstable; sensitive to heat, light, and contaminants. | Stable under normal conditions. | Thermally unstable; sensitive to heat, light, and metal ions.[1] |
Synthesis
Proposed Synthetic Protocol:
The synthesis of this compound can likely be achieved by the reaction of triphenylsilyl chloride with tert-butyl hydroperoxide in the presence of a suitable base, such as pyridine or a tertiary amine (e.g., triethylamine), in an inert solvent like diethyl ether or tetrahydrofuran at low temperatures to control the exothermic reaction.
Reaction:
(C₆H₅)₃SiCl + (CH₃)₃COOH + Base → (C₆H₅)₃SiOOC(CH₃)₃ + Base·HCl
Detailed Methodology:
-
A solution of triphenylsilyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of tert-butyl hydroperoxide and a slight excess of pyridine (or triethylamine) in anhydrous diethyl ether is added dropwise from the addition funnel to the stirred solution of triphenylsilyl chloride.
-
After the addition is complete, the reaction mixture is allowed to stir at 0 °C for several hours and then gradually warm to room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated base hydrochloride salt is removed by filtration.
-
The filtrate is washed sequentially with cold dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by vacuum distillation, although care must be taken due to the thermal sensitivity of the peroxide.
References
An In-depth Technical Guide on (tert-Butylperoxy)(triphenyl)silane
This technical guide provides a comprehensive overview of (tert-butylperoxy)(triphenyl)silane, a member of the silyl peroxide family. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Nomenclature and Chemical Identity
This compound , also known by its systematic IUPAC name, tert-butyl triphenylsilyl peroxide , is an organosilicon compound containing a peroxide group bonded to a silicon atom. While a specific CAS number for this compound is not readily found in major chemical databases, its structure is analogous to other well-characterized silyl peroxides. For reference, the related compound triphenylsilyl hydroperoxide has the CAS number 2319-38-2.
The absence of a dedicated CAS number suggests that this compound may be a reactive intermediate or a compound synthesized for specific research purposes rather than a commercially available reagent.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is scarce in the public domain. However, data for analogous compounds, such as tert-butyl trimethylsilyl peroxide, can provide insights into its expected properties.
Table 1: Physicochemical and Spectroscopic Data of a Related Silyl Peroxide
| Property | Value (for tert-butyl trimethylsilyl peroxide) |
| Molecular Formula | C7H18O2Si |
| Molecular Weight | 162.30 g/mol |
| Boiling Point | 41 °C at 41 mmHg |
| Density | 0.822 g/cm³ |
| Refractive Index | 1.399 |
| ¹H NMR | Data not explicitly detailed in search results. |
| ¹³C NMR | Data not explicitly detailed in search results. |
| Mass Spectrometry | Fragmentation data available in spectral databases. |
| IR Spectroscopy | Characteristic peroxide and Si-C stretches are expected. |
Note: The data presented above is for tert-butyl trimethylsilyl peroxide and should be considered as an approximation for the properties of this compound. The presence of three phenyl groups in place of the methyl groups would significantly alter the molecular weight, boiling point, and spectroscopic characteristics.
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound was not identified. However, a plausible synthetic route can be proposed based on general methods for the preparation of silyl peroxides.
Proposed Synthesis of this compound
This proposed method involves the reaction of a triphenylsilyl halide with tert-butyl hydroperoxide in the presence of a base to neutralize the resulting hydrohalic acid.
Materials:
-
Triphenylsilyl chloride ((C₆H₅)₃SiCl)
-
tert-Butyl hydroperoxide ((CH₃)₃COOH), anhydrous solution in a suitable solvent (e.g., decane)
-
An organic base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
-
Anhydrous sodium sulfate for drying
Procedure:
-
To a solution of triphenylsilyl chloride in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), an equimolar amount of an organic base is added.
-
The mixture is cooled in an ice bath.
-
An equimolar amount of a solution of tert-butyl hydroperoxide is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is monitored by a suitable technique (e.g., thin-layer chromatography) to determine completion.
-
Upon completion, the precipitated salt (e.g., pyridinium chloride) is removed by filtration.
-
The filtrate is washed with a cold, dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by chromatography or recrystallization.
Note: Silyl peroxides can be thermally unstable. All steps should be carried out at low temperatures, and the final product should be stored under appropriate conditions (e.g., refrigerated, protected from light).
Reactivity and Signaling Pathways
Silyl peroxides are known for their thermal reactivity, often serving as sources of radicals upon heating.[1] The strength of the peroxide bond and the nature of the substituents on the silicon atom influence their decomposition pathways. The thermal decomposition of silyl peroxides can be sensitive to both acid and base catalysis.[2]
The primary mode of reaction for silyl peroxides is the homolytic cleavage of the O-O bond to generate a silyloxy radical and an alkoxy radical. These radicals can then initiate a variety of chemical transformations, including polymerization and oxidation reactions.
Thermal decomposition pathway of a silyl peroxide.
The triphenylsilyl group in this compound is expected to influence the reactivity of the peroxide bond. The electron-withdrawing nature of the phenyl groups may affect the stability of the resulting silyloxy radical.
Applications in Research and Development
Silyl peroxides, in general, have been explored as adhesion promoters, where their decomposition at elevated temperatures initiates free radical reactions at the interface of materials.[1] In the context of drug development and organic synthesis, the controlled generation of radicals from compounds like this compound could be utilized in:
-
Initiation of Polymerization: For the synthesis of novel polymers and biomaterials.
-
Oxidation Reactions: As a source of electrophilic oxygen for the oxidation of various functional groups.
-
Cross-linking Agents: To modify the properties of polymers and other materials.
The bulky triphenylsilyl group may impart specific solubility and reactivity characteristics, making it a potentially valuable tool for fine-tuning chemical processes. Further research into the synthesis and reactivity of this specific compound is warranted to fully explore its potential applications.
References
Unraveling the Thermal Behavior of (tert-Butylperoxy)(triphenyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(tert-Butylperoxy)(triphenyl)silane, a member of the organosilyl peroxide family, possesses a unique combination of a bulky triphenylsilyl group and a reactive tert-butylperoxy moiety. While this structure suggests potential applications as a controlled radical initiator in organic synthesis and polymer chemistry, a comprehensive understanding of its thermal stability and decomposition pathways is paramount for its safe and effective utilization. This technical guide synthesizes the available scientific knowledge on the thermal behavior of this compound and its analogs, providing insights into its stability, decomposition products, and the experimental methods used for their characterization.
Thermal Stability Profile
Direct quantitative data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature. However, valuable insights can be drawn from studies on analogous compounds, particularly tert-butyl trimethylsilyl peroxide. Organosilyl peroxides are generally recognized for their enhanced thermal stability compared to their carbon counterparts. This increased stability is attributed to the electronic effects of the silicon atom.
Based on analogous compounds, the thermal decomposition of this compound is expected to proceed at elevated temperatures. For comparison, the decomposition of tert-butyl trimethylsilyl peroxide has been studied, and its thermal behavior provides a foundational understanding. The presence of three phenyl groups in this compound is likely to influence its thermal stability through steric and electronic effects, potentially leading to a different decomposition profile compared to its trimethylsilyl analog.
Quantitative Decomposition Data
While specific kinetic parameters for this compound are not readily found, the following table summarizes the data for the closely related tert-butyl trimethylsilyl peroxide, which can serve as a valuable reference point.
| Compound | Solvent | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Decomposition Temperature (°C) |
| tert-butyl trimethylsilyl peroxide | Cumene | 38.5 | 1.6 x 10¹⁵ | ~160-180 (for measurable rates) |
Proposed Decomposition Pathways
The thermal decomposition of organosilyl peroxides can proceed through several pathways, primarily involving the homolytic cleavage of the O-O bond to generate alkoxy and silyloxy radicals. For this compound, the proposed initial step is the formation of a tert-butoxy radical and a triphenylsilyloxy radical.
Following their formation, these initial radicals can undergo a variety of secondary reactions:
-
Hydrogen Abstraction: The tert-butoxy radical is a potent hydrogen abstractor, leading to the formation of tert-butanol.
-
β-Scission: The tert-butoxy radical can undergo β-scission to yield acetone and a methyl radical.
-
Rearrangement: The triphenylsilyloxy radical may undergo rearrangement, potentially involving phenyl group migration, a phenomenon observed in other triarylsilyl peroxides. This could lead to the formation of phenoxydiphenylsiloxy derivatives.
-
Coupling: The radicals can couple with each other or with other species present in the reaction medium.
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques is essential.
Experimental Workflow
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition, the enthalpy of decomposition (ΔHd), and to perform kinetic analysis.
-
Methodology:
-
A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum or high-pressure stainless steel pan.
-
The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The heat flow to or from the sample is measured as a function of temperature.
-
The onset temperature of the exothermic decomposition peak is determined.
-
The area under the exotherm is integrated to calculate the enthalpy of decomposition.
-
Kinetic parameters (activation energy, pre-exponential factor) can be calculated from the data at different heating rates using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature range of mass loss associated with decomposition and to identify the number of decomposition steps.
-
Methodology:
-
A small sample (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the temperatures at which volatile decomposition products are released.
-
3. Isothermal Decomposition Studies Coupled with Product Analysis
-
Objective: To identify the decomposition products and elucidate the reaction mechanism.
-
Methodology:
-
A solution of this compound in a suitable high-boiling inert solvent (e.g., dodecane, decalin) is prepared in a sealed reaction vessel.
-
The solution is heated to a specific temperature and maintained for a set period.
-
Aliquots are withdrawn at various time intervals and quenched.
-
The composition of the reaction mixture is analyzed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To characterize non-volatile products and monitor the disappearance of the starting material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups of the decomposition products.
-
-
Conclusion
While direct and detailed experimental data on the thermal stability and decomposition of this compound remains a gap in the scientific literature, a robust understanding can be inferred from the behavior of its analogs. The compound is expected to exhibit greater thermal stability than its carbon counterparts, with decomposition initiating via homolytic cleavage of the peroxide bond. A comprehensive experimental approach employing DSC, TGA, and isothermal decomposition studies coupled with advanced analytical techniques is necessary to fully elucidate its thermal profile, kinetic parameters, and decomposition mechanism. Such data will be critical for ensuring the safe handling and unlocking the full potential of this versatile organosilyl peroxide in various chemical applications.
In-Depth Technical Guide to the Spectroscopic Data of (tert-Butylperoxy)(triphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data available for the organosilicon peroxide, (tert-Butylperoxy)(triphenyl)silane. Due to the limited availability of a comprehensive, single-source dataset for this specific compound, this document collates and extrapolates information from studies on closely related analogous compounds. The presented data is intended to serve as a valuable reference for the characterization and analysis of this and similar silyl peroxide compounds.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H NMR | |||
| Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet | Aromatic protons typically appear in this region. The exact pattern depends on the solvent and spectrometer frequency. |
| tert-Butyl (C(CH₃)₃) | 1.0 - 1.3 | Singlet | The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet. |
| ¹³C NMR | |||
| Phenyl (ipso-C) | 130 - 135 | Singlet | The carbon atom of the phenyl ring directly attached to the silicon atom. |
| Phenyl (ortho-C) | 134 - 136 | Singlet | |
| Phenyl (meta-C) | 128 - 130 | Singlet | |
| Phenyl (para-C) | 130 - 132 | Singlet | |
| Peroxy (C(CH₃)₃) | 80 - 85 | Singlet | The quaternary carbon of the tert-butyl group attached to the peroxy oxygen. |
| tert-Butyl (CH₃) | 25 - 28 | Singlet | The methyl carbons of the tert-butyl group. |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium to Weak |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |
| Si-O-O | 900 - 800 | Medium to Strong |
| Si-Ph | 1430, 1120 | Strong |
| O-O (Peroxide) | 890 - 830 | Weak to Medium |
Table 3: Mass Spectrometry (MS) Data
| Fragment | Expected m/z | Notes |
| [M - C(CH₃)₃]⁺ | 275 | Loss of the tert-butyl radical is a common fragmentation pathway. |
| [M - OC(CH₃)₃]⁺ | 259 | Loss of the tert-butoxy radical. |
| [Si(C₆H₅)₃]⁺ | 259 | Triphenylsilyl cation. |
| [C(CH₃)₃]⁺ | 57 | tert-Butyl cation. |
Experimental Protocols
General Synthetic Procedure:
-
Reaction Setup: A solution of triphenylsilyl chloride in an inert, anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: A solution of tert-butyl hydroperoxide and a suitable base (e.g., pyridine, triethylamine, or imidazole) in the same solvent is added dropwise to the triphenylsilyl chloride solution at a controlled temperature, typically 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the precipitated hydrohalide salt of the base. The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Analysis Workflow:
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound can be represented by the following logical relationship, highlighting the key reactants and the product.
Solubility Profile of (tert-Butylperoxy)(triphenyl)silane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (tert-Butylperoxy)(triphenyl)silane in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from the synthesis and handling of related organosilicon peroxides, alongside detailed experimental protocols for determining precise solubility parameters.
Core Concepts: Solubility of Silyl Peroxides
Organosilicon peroxides, including this compound, are generally characterized by their solubility in a range of organic solvents. This solubility is crucial for their application in organic synthesis, where they often serve as radical initiators or oxidizing agents. The triphenylsilyl group imparts a significant nonpolar character to the molecule, suggesting good solubility in nonpolar and moderately polar aprotic solvents.
Qualitative Solubility Summary
Based on general principles and information from the synthesis and purification of similar silyl peroxides, the expected solubility of this compound is summarized below. It is important to note that these are qualitative assessments and should be confirmed experimentally.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Pentane, Toluene, Benzene | High | The nonpolar triphenylsilyl and tert-butyl groups are expected to interact favorably with these solvents. |
| Polar Aprotic | Dichloromethane, Chloroform, THF, Ethyl Acetate | Moderate to High | These solvents can solvate the polar peroxide linkage while also interacting with the organic substituents. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the peroxide group may be outweighed by the nonpolar nature of the rest of the molecule. |
| Highly Polar Aprotic | DMF, DMSO | Low to Moderate | While powerful solvents, their high polarity might not be optimal for solvating the largely nonpolar this compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent at a specific temperature.
Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.2 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense a precise volume of the filtered solution into a pre-weighed evaporation dish. Record the exact volume.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a drying oven at a temperature well below the decomposition temperature of the peroxide, or in a vacuum desiccator, until all the solvent has evaporated.
-
Once completely dry, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.
-
Safety Precautions:
-
Organic peroxides can be thermally unstable and potentially explosive. Handle with care and avoid heat, friction, and shock.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
Visualizing Experimental and Conceptual Workflows
To further aid in the understanding of the practical and theoretical aspects of working with this compound, the following diagrams illustrate key processes.
The Advent and Evolution of Silyl Peroxides in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl peroxides, a class of organosilicon compounds characterized by the Si-O-O linkage, have emerged from relative obscurity to become versatile and powerful reagents in modern organic synthesis. Their enhanced thermal stability compared to their organic counterparts, coupled with their unique reactivity, has led to their widespread application in a variety of oxidative transformations. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies associated with silyl peroxides, offering a valuable resource for researchers in the field.
A Historical Journey: From Early Discoveries to Modern Applications
The story of silyl peroxides is intrinsically linked to the broader history of organosilicon chemistry, which traces its roots back to the 19th century. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the specific exploration of silyl peroxides came much later[1][2].
Early Investigations: One of the foundational reports on the synthesis of silyl hydroperoxides and bis(silyl) peroxides was published in 1965 by Ralph L. Dannley and George Jalics[3]. Their work laid the groundwork for the preparation and characterization of these novel compounds, opening the door for further investigation into their properties and reactivity.
The Rise of Silyl Peroxides in Synthesis: The latter half of the 20th century witnessed a growing interest in the synthetic utility of silyl peroxides. A significant milestone was the development of the Fleming-Tamao oxidation in the early 1980s, a powerful method for the stereospecific conversion of a carbon-silicon bond to a carbon-oxygen bond, which proceeds through a silyl peroxide intermediate. This reaction highlighted the potential of silyl groups as "masked" hydroxyl functionalities.
Modern Era of Catalysis: The last two decades have seen a surge in the development of catalytic methods for the synthesis of silyl peroxides. The Isayama-Mukaiyama reaction , a cobalt-catalyzed silylperoxidation of alkenes using molecular oxygen and a silane, has become a cornerstone for the efficient and regioselective preparation of these compounds[4]. This period has also seen the exploration of other synthetic routes, such as the ozonolysis of vinylsilanes, further expanding the arsenal of tools available to organic chemists.
Classification of Silyl Peroxides
Silyl peroxides can be broadly categorized into three main classes:
-
Silyl Hydroperoxides (R₃SiOOH): These compounds contain a silicon atom bonded to a hydroperoxy group.
-
Alkyl/Aryl Silyl Peroxides (R₃Si-OO-R'): In this class, the silyl group is attached to an alkyl or aryl peroxide moiety.
-
Bis(silyl) Peroxides (R₃Si-OO-SiR₃): These molecules feature a peroxide bridge between two silicon atoms.
Key Synthetic Methodologies
Several key methods have been developed for the synthesis of silyl peroxides, each with its own advantages and substrate scope.
Reaction of Silyl Halides with Hydrogen Peroxide
One of the most classical and straightforward methods for preparing silyl peroxides involves the reaction of a silyl halide (typically a chloride) with hydrogen peroxide in the presence of a base to scavenge the resulting hydrohalic acid. A prominent example is the synthesis of bis(trimethylsilyl) peroxide (BTMSPO), a versatile oxidizing agent.
Experimental Protocol: Synthesis of Bis(trimethylsilyl) peroxide (BTMSPO) [2]
-
Step A: Preparation of Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex
-
In a 1-L, two-necked flask equipped with a dropping funnel, magnetic stir bar, and a thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in commercial-grade tetrahydrofuran (THF) (375 mL).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) at a rate that maintains a constant temperature, under vigorous stirring. A precipitate will form immediately.
-
Continue stirring at 0°C for 1 hour after the addition is complete.
-
Filter the mixture through a Büchner funnel, wash the collected precipitate with cold THF (3 x 50 mL), and dry under reduced pressure (2 mm, 35–40°C) for 2 hours. This yields the DABCO·2H₂O₂ complex.
-
-
Step B: Synthesis of Bis(trimethylsilyl) peroxide (BTMSPO)
-
In a 2-L, three-necked flask equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon inlet, place the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol).
-
Add dry dichloromethane (700 mL) and cool the mixture to 0°C.
-
Add chlorotrimethylsilane (80 mL, 0.628 mol) dropwise while maintaining the temperature at 0°C.
-
Stir the resulting mixture for 5 hours at room temperature.
-
Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (2 x 25 mL).
-
Concentrate the filtrate to approximately 80 mL under reduced pressure using a vacuum-jacketed packed column and a distillation head with a dry ice/acetone cold finger. Crucially, the pot temperature should not exceed 0°C.
-
Add pentane (25 mL) to the concentrated solution, filter off any additional precipitate, and transfer the solution to a smaller flask.
-
Concentrate the solution again under reduced pressure to yield BTMSPO as a clear, colorless liquid.
-
Quantitative Data: Synthesis of Bis(trimethylsilyl) peroxide
| Product | Reagents | Base | Solvent | Yield | Spectroscopic Data |
| Bis(trimethylsilyl) peroxide | Chlorotrimethylsilane, H₂O₂ | DABCO | Dichloromethane | ~71%[2] | ¹H NMR (CDCl₃): δ 0.187 ppm.[2] ¹³C NMR (CDCl₃): δ -1.40 ppm.[2] |
Cobalt-Catalyzed Silylperoxidation of Alkenes
The cobalt-catalyzed reaction of alkenes with molecular oxygen and a hydrosilane provides a powerful and regioselective method for the synthesis of silyl peroxides. This reaction proceeds through a radical mechanism and has been shown to be applicable to a wide range of olefinic substrates.
Experimental Protocol: Cobalt-Catalyzed Intramolecular Silylperoxidation of Unsaturated Diisopropylsilyl Ethers [5]
-
To a solution of the unsaturated diisopropylsilyl ether (1.0 equiv) in 1,2-dichloroethane (DCE), add Co(thd)₂ (0.1 equiv) and tert-butyl hydroperoxide (a radical initiator, 0.05 equiv).
-
Add the corresponding silane (e.g., triethylsilane or diisopropylsilane, 2.0 equiv).
-
Stir the reaction mixture under an atmosphere of oxygen (balloon) at room temperature.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash chromatography on neutral alumina to afford the silyl peroxide product.
Logical Relationship of Cobalt-Catalyzed Silylperoxidation
Caption: Cobalt-catalyzed silylperoxidation workflow.
Quantitative Data: Cobalt-Catalyzed Silylperoxidation of Alkenes [4]
| Alkene Substrate | Silane | Catalyst | Solvent | Yield (%) |
| 1-Octene | Triethylsilane | Co(modp)₂ | Dichloroethane | 95 |
| Styrene | Triethylsilane | Co(modp)₂ | Dichloroethane | 92 |
| Cyclohexene | Triethylsilane | Co(modp)₂ | Dichloroethane | 85 |
| α-Methylstyrene | Triethylsilane | Co(modp)₂ | Dichloroethane | 88 |
Ozonolysis of Vinylsilanes
The ozonolysis of vinylsilanes offers another route to silyl peroxides. Unlike the typical ozonolysis of alkenes which leads to cleavage of the carbon-carbon double bond, the presence of the silicon atom directs the reaction towards the formation of α-silyl-substituted peroxides.
Experimental Protocol: Ozonolysis of a γ-Silyl Allylic Alcohol [6]
-
Dissolve the γ-silyl allylic alcohol (1.0 equiv) in ethyl acetate (AcOEt) in a reaction vessel equipped with a gas inlet tube.
-
Cool the solution to -78°C.
-
Bubble a stream of ozone (e.g., 1.2% v/v in oxygen) through the solution until a pale blue color persists, indicating complete reaction.
-
Purge the solution with argon for 15 minutes to remove excess ozone and allow the mixture to warm to room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the silyl peroxide product.
Reaction Pathway of Vinylsilane Ozonolysis
Caption: Ozonolysis of a vinylsilane to a silyl peroxide.
Quantitative Data: Ozonolysis of γ-Silyl Allylic Alcohols [6]
| Substrate | Solvent | Yield of Silyl Peroxide (%) |
| γ-(tert-Butyldimethylsilyl) allylic alcohol | Ethyl Acetate | 75 |
| γ-(Triisopropylsilyl) allylic alcohol | Ethyl Acetate | Not Reported |
| γ-(tert-Butyldiphenylsilyl) allylic alcohol | Ethyl Acetate | Not Reported |
Characterization of Silyl Peroxides
Silyl peroxides are typically characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the silicon-bound alkyl groups typically appear in the upfield region (around 0.1-0.4 ppm for trimethylsilyl groups).
-
¹³C NMR: The carbons of the silyl alkyl groups also resonate at high field.
-
²⁹Si NMR: This technique provides direct information about the silicon environment.
-
-
Infrared (IR) Spectroscopy: The Si-O-O linkage gives rise to characteristic vibrations. The O-O stretching frequency in silyl peroxides is often weak and can be difficult to observe, but other characteristic bands such as Si-C and C-H stretches are readily identifiable.
Applications in Organic Synthesis
The utility of silyl peroxides in organic synthesis is vast and continues to expand.
-
Oxidizing Agents: Bis(trimethylsilyl) peroxide (BTMSPO) is a widely used source of "anhydrous" hydrogen peroxide for various oxidation reactions, including the Baeyer-Villiger oxidation of ketones to esters.
-
Fleming-Tamao Oxidation: As a key intermediate in this reaction, silyl peroxides enable the conversion of a robust C-Si bond into a C-O bond with retention of stereochemistry. This allows for the use of silyl groups as synthetic equivalents of hydroxyl groups that are stable to a wide range of reaction conditions.
Fleming-Tamao Oxidation Mechanism
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the synthesis of acyclic peroxides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28489B [pubs.rsc.org]
- 5. Cobalt-Catalyzed Intramolecular Silylperoxidation of Unsaturated Diisopropylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robert West (chemist) - Wikipedia [en.wikipedia.org]
safety and handling precautions for (tert-Butylperoxy)(triphenyl)silane
An In-depth Technical Guide to the Safety and Handling of (tert-Butylperoxy)(triphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). This compound is a specialty chemical, and a specific SDS should be obtained from the manufacturer or supplier. The information herein is compiled from data on structurally analogous compounds and general principles of chemical safety. All handling and safety procedures should be conducted by trained personnel in a controlled laboratory environment.
Introduction
This compound is an organosilicon compound containing a peroxide group. This unique structure suggests its potential utility in organic synthesis, potentially as a radical initiator or an oxidizing agent, where the triphenylsilyl group can influence reactivity and selectivity. The presence of the peroxide linkage, however, necessitates stringent safety and handling precautions due to the inherent instability of such bonds. This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency protocols for this compound, based on data from analogous compounds.
Hazard Identification and Classification
-
Organic Peroxide: Organic peroxides are thermally unstable and may undergo exothermic decomposition. This can be initiated by heat, friction, mechanical shock, or contamination, leading to fire or explosion.
-
Skin and Eye Irritant: Organosilane compounds can cause irritation upon contact with skin and eyes.
-
Respiratory Irritant: Inhalation of dust or vapors may cause respiratory tract irritation.
Analogous Compound Hazard Statements:
Based on safety data for tert-butyl hydroperoxide and triphenylsilane, the following GHS hazard statements are likely relevant:
-
H242: Heating may cause a fire.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from structurally similar compounds to provide an estimate of the physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties of Analogous Compounds
| Property | tert-Butyl Hydroperoxide | Di-tert-butyl Peroxide | Triphenylsilane |
| CAS Number | 75-91-2 | 110-05-4 | 789-25-3 |
| Molecular Formula | C₄H₁₀O₂ | C₈H₁₈O₂ | C₁₈H₁₆Si |
| Melting Point | -3 °C | -40 °C | 43-47 °C |
| Boiling Point | 89 °C (decomposes) | 111 °C | 378 °C |
| Flash Point | 27 °C | 18 °C | >110 °C |
Table 2: Toxicological Data of Analogous Compounds
| Compound | LD50 Oral (Rat) | LC50 Inhalation (Rat) |
| tert-Butyl Hydroperoxide | 406 mg/kg | 500 ppm (4h) |
| Di-tert-butyl Peroxide | 4837 mg/kg | 20.3 mg/L (4h) |
| Triphenylsilane | No data available | No data available |
Table 3: Fire and Explosion Hazard Data of Analogous Compounds
| Compound | Flammability | Autoignition Temperature |
| tert-Butyl Hydroperoxide | Flammable liquid and vapor | 232 °C |
| Di-tert-butyl Peroxide | Flammable liquid | 183 °C |
| Triphenylsilane | Combustible solid | No data available |
Experimental Protocols for Safe Handling
Detailed experimental protocols for handling this compound should be developed in accordance with standard laboratory safety procedures for organic peroxides.
General Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary personal protective equipment (PPE) is readily available. A safety shower and eyewash station should be in close proximity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield.
-
A flame-retardant laboratory coat.
-
-
Dispensing:
-
Conduct all manipulations of the compound within a chemical fume hood.
-
Use non-sparking tools and equipment.
-
Ground all equipment to prevent static discharge.
-
Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metals.
-
-
Heating:
-
Do not heat the compound directly. If heating is necessary for a reaction, use a well-controlled heating mantle or oil bath with a temperature controller and a blast shield.
-
Monitor the reaction temperature closely.
-
-
Waste Disposal:
-
Dispose of waste containing this compound as hazardous waste.
-
Do not mix with other waste streams.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Reactivity and Stability
The primary safety concern with this compound is its thermal stability. Silyl peroxides are known to be thermally labile. The decomposition of silyl peroxides can be initiated by heat, light, or the presence of catalysts, and can proceed via homolytic cleavage of the O-O bond to form radicals.
Decomposition Pathway:
The thermal decomposition of silyl peroxides generally proceeds through the formation of alkoxy and siloxy radicals. For tert-butyl trimethylsilyl peroxide, the decomposition products include acetone, tert-butyl alcohol, and hexamethyldisiloxane.[1] A similar decomposition pathway can be anticipated for this compound.
Incompatible Materials:
Avoid contact with:
-
Strong acids and bases
-
Reducing agents
-
Metals and metal salts
-
Combustible materials
Storage and Transportation
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials.
-
The storage area should be equipped with explosion-proof electrical fittings.
-
Keep containers tightly closed.
Transportation:
-
Transport in accordance with all applicable local, national, and international regulations for organic peroxides.
-
Avoid mechanical shock and friction during transport.
Emergency Procedures
Spill Response:
-
Evacuate the area immediately.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
Do not use combustible materials such as paper towels to clean up spills.
Fire Fighting Measures:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Do not use water, as it may be ineffective and could spread the fire.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Safe handling workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: (tert-Butylperoxy)(triphenyl)silane as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for the use of (tert-Butylperoxy)(triphenyl)silane as an oxidizing agent are limited in the reviewed scientific literature. The following application notes and protocols are based on the general reactivity of silyl peroxides and related compounds. These should be considered as representative guidelines and may require significant optimization for specific applications. All peroxide compounds are potentially hazardous and should be handled with appropriate safety precautions.
Introduction
This compound is a member of the silyl peroxide family, which are compounds containing a silicon-oxygen-oxygen linkage. Silyl peroxides are analogs of organic peroxides and are of interest as oxidizing agents in organic synthesis. The presence of the silyl group can modulate the reactivity of the peroxide bond. Compared to tert-butyl hydroperoxide, silyl peroxides like bis(trimethylsilyl)peroxide have been shown to be more reactive in the oxidation of nucleophilic substrates such as sulfides. This enhanced reactivity is attributed to the ability of the silyl group to assist in the heterolysis of the O-O bond through migration.
The triphenylsilyl group in this compound is expected to influence the steric and electronic properties of the molecule, potentially offering unique selectivity in oxidation reactions. This document provides an overview of the potential applications of this compound as an oxidizing agent, along with general protocols for its synthesis and use in the oxidation of common organic functional groups.
Synthesis of this compound
A general method for the synthesis of silyl peroxides involves the reaction of a silyl chloride with a hydroperoxide in the presence of a base. For this compound, a plausible synthetic route is the reaction of triphenylsilyl chloride with tert-butyl hydroperoxide.
Protocol: Synthesis of this compound
-
To a stirred solution of triphenylsilyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane or diethyl ether at 0 °C, add a suitable base such as pyridine or triethylamine (1.1 eq).
-
Slowly add a solution of tert-butyl hydroperoxide (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, though care must be taken as silyl peroxides can be sensitive to silica gel.
Note: Silyl peroxides are energetic compounds and should be handled with care. Avoid exposure to heat, friction, and metal contaminants.
Applications in Organic Synthesis
Based on the reactivity of analogous silyl peroxides, this compound is anticipated to be a useful reagent for the following transformations:
-
Oxidation of Sulfides to Sulfoxides: Silyl peroxides have shown high reactivity and selectivity in the oxidation of sulfides to sulfoxides, often with minimal over-oxidation to sulfones.
-
Epoxidation of Alkenes: The electrophilic nature of the peroxide oxygen suggests that this compound could be employed for the epoxidation of electron-rich alkenes.
-
Oxidation of Alcohols: While less common, silyl peroxides, potentially in the presence of a catalyst, could be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Oxidation of Sulfides to Sulfoxides
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. The higher reactivity of silyl peroxides compared to hydroperoxides can allow for milder reaction conditions.
General Protocol: Oxidation of Sulfides
-
Dissolve the sulfide substrate (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Add this compound (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography.
Quantitative Data for Analogous Silyl Peroxide Oxidations
| Oxidizing Agent | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bis(trimethylsilyl)peroxide | Thioanisole | Methyl phenyl sulfoxide | CHCl₃ | 25 | 1 | >95 | General reactivity trend |
| tert-Butyl(trimethylsilyl)peroxide | Thioanisole | Methyl phenyl sulfoxide | CHCl₃ | 25 | 1 | >95 | General reactivity trend |
Epoxidation of Alkenes
The epoxidation of alkenes is a key reaction for the synthesis of epoxides, which are versatile intermediates.
General Protocol: Epoxidation of Alkenes
-
To a solution of the alkene (1.0 eq) in an inert solvent like dichloromethane, add this compound (1.2 eq).
-
The reaction may require heating or the addition of a catalytic amount of a transition metal complex (e.g., a vanadium or molybdenum salt) to proceed at a reasonable rate.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench any remaining peroxide by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis.
General Protocol: Oxidation of Alcohols
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add this compound (1.5 - 2.0 eq). The reaction may require a catalyst, such as a copper or ruthenium complex, and a base.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a reducing agent if necessary.
-
Work up the reaction by partitioning between water and an organic solvent.
-
Dry the organic layer and purify the product by column chromatography.
Visualizations
Proposed Mechanism of Sulfide Oxidation
The oxidation of a sulfide by a silyl peroxide is thought to proceed via a nucleophilic attack of the sulfur on the electrophilic peroxide oxygen, with the silyl group assisting in the cleavage of the O-O bond.
Caption: Proposed mechanism for sulfide oxidation by a silyl peroxide.
General Experimental Workflow
The following diagram illustrates a typical workflow for an oxidation reaction using this compound.
Caption: General workflow for oxidation reactions.
Safety Considerations
-
Peroxide Handling: Organic and silyl peroxides are potentially explosive. They can be sensitive to heat, shock, friction, and contamination with metals. Always work in a well-ventilated fume hood and behind a safety shield.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Scale: It is advisable to perform initial reactions on a small scale to assess the reactivity and potential hazards.
-
Quenching: After the reaction is complete, it is good practice to quench any unreacted peroxide with a mild reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite, before workup and solvent removal.
These application notes provide a starting point for researchers interested in exploring the use of this compound as an oxidizing agent. Due to the limited specific data, careful experimentation and optimization will be crucial for successful application.
Application Notes and Protocols for (tert-Butylperoxy)(triphenyl)silane in Radical Initiation Reactions
Disclaimer: Scholarly and technical information regarding the specific applications of (tert-Butylperoxy)(triphenyl)silane as a radical initiator is limited in publicly available literature. The following application notes and protocols have been developed by drawing strong analogies from the well-documented behavior of structurally similar silyl peroxides, particularly (3-(tert-butylperoxy)propyl)trimethoxysilane (TBPT), and general principles of radical chemistry. Researchers should treat these as theoretical guidelines and optimize experimental conditions accordingly.
Introduction
This compound is a member of the silyl peroxide family, compounds containing a silicon-oxygen-oxygen linkage. Silyl peroxides are known for their greater thermal stability compared to many organic peroxides, making them valuable as radical initiators in a variety of chemical transformations.[1] The thermal decomposition of the peroxide bond generates reactive free radicals that can initiate polymerization and other radical-mediated reactions. The triphenylsilyl group's electronic and steric properties are expected to influence the reactivity and stability of the molecule.
Applications in Radical Initiation
Based on the known reactivity of analogous silyl peroxides, this compound is anticipated to be an effective radical initiator for a range of applications, including:
-
Polymerization of Vinyl Monomers: Initiation of free-radical polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates. The thermal decomposition of the silyl peroxide would generate radicals that add to the monomer, initiating the polymer chain growth.
-
Grafting Polymers onto Surfaces: The silane moiety offers a potential handle for anchoring the initiator to surfaces of materials like silica or metal oxides. Subsequent thermal initiation would lead to the growth of polymer chains from the surface, resulting in surface-modified materials with altered properties.
-
Crosslinking of Polymers: Introduction of crosslinks in pre-formed polymers to enhance their mechanical and thermal properties. The radicals generated can abstract hydrogen atoms from polymer chains, creating radical sites that can then combine to form crosslinks.
-
Oxidation Reactions: In certain contexts, the radicals generated can participate in oxidation reactions of organic substrates.
Quantitative Data (Hypothetical, based on Analogs)
The following table summarizes hypothetical quantitative data for the use of this compound as a radical initiator, extrapolated from data for analogous silyl peroxides and general peroxide initiators. These values should be used as a starting point for optimization.
| Parameter | Value Range | Monomer System (Example) | Reference Compound |
| Initiator Concentration | 0.1 - 2.0 mol% | Styrene, Methyl Methacrylate | TBPT, Dibenzoyl Peroxide |
| Reaction Temperature | 70 - 130 °C | Acrylonitrile | TBPT |
| Reaction Time | 2 - 24 hours | Various | General Peroxides |
| Half-life (t½) at 100 °C | Estimated 1 - 10 hours | - | General Peroxides |
| Polymerization Yield | 60 - 95% | Acrylonitrile | TBPT |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for key experiments using this compound as a radical initiator.
Protocol 1: Bulk Polymerization of Styrene
Objective: To synthesize polystyrene using this compound as a thermal initiator.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound
-
Nitrogen gas (high purity)
-
Schlenk flask with a magnetic stir bar
-
Oil bath with temperature controller
-
Methanol
-
Vacuum filtration apparatus
Procedure:
-
Place 10.0 g (96.0 mmol) of freshly distilled styrene into a 50 mL Schlenk flask containing a magnetic stir bar.
-
Add 0.33 g (0.96 mmol, 1.0 mol%) of this compound to the flask.
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes to remove oxygen.
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as polymerization proceeds.
-
After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the viscous product in a minimal amount of toluene (approx. 10 mL).
-
Slowly pour the polymer solution into a beaker containing 200 mL of vigorously stirring methanol to precipitate the polystyrene.
-
Collect the white, solid polystyrene by vacuum filtration.
-
Wash the polymer with an additional 50 mL of methanol.
-
Dry the polystyrene in a vacuum oven at 60 °C to a constant weight.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR or FTIR for structural confirmation.
Protocol 2: Surface-Initiated Polymerization of Methyl Methacrylate from a Silica Surface
Objective: To graft poly(methyl methacrylate) (PMMA) chains from the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (e.g., 100 nm diameter)
-
This compound
-
Toluene (anhydrous)
-
Methyl methacrylate (MMA, freshly distilled)
-
Nitrogen gas
-
Three-neck round-bottom flask with condenser and magnetic stir bar
-
Centrifuge
Procedure:
Step 1: Immobilization of the Initiator
-
Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a three-neck round-bottom flask.
-
Add 0.5 g of this compound to the suspension.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere to facilitate the reaction between the silane and the surface hydroxyl groups of the silica.
-
After cooling, collect the functionalized silica nanoparticles by centrifugation.
-
Wash the particles repeatedly with toluene to remove any unreacted initiator and dry under vacuum.
Step 2: Grafting Polymerization
-
Disperse the initiator-functionalized silica nanoparticles in 50 mL of freshly distilled methyl methacrylate.
-
De-gas the suspension by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere with stirring.
-
Allow the polymerization to proceed for 18 hours.
-
Cool the reaction and dilute with toluene.
-
Isolate the PMMA-grafted silica nanoparticles by centrifugation.
-
Wash the particles extensively with toluene to remove any ungrafted polymer.
-
Dry the final product under vacuum.
-
Characterize the surface modification using techniques such as Thermogravimetric Analysis (TGA) to determine the amount of grafted polymer, and Infrared Spectroscopy (FTIR) to confirm the presence of PMMA.
Visualizations
Caption: General mechanism of free-radical polymerization initiated by thermal decomposition.
Caption: Experimental workflow for the bulk polymerization of styrene.
References
Application Notes and Protocols for Alkene Epoxidation using (tert-Butylperoxy)(triphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxides are valuable intermediates in organic synthesis, prized for their utility in the construction of complex molecules due to their versatile reactivity. The epoxidation of alkenes is a fundamental transformation for introducing oxygenated functionality. While various methods exist, the use of silyl peroxides as oxidizing agents offers a potential alternative to traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and tert-butyl hydroperoxide (TBHP). This document provides a detailed, representative protocol for the epoxidation of alkenes using (tert-Butylperoxy)(triphenyl)silane.
Principle and Mechanism
The epoxidation of an alkene with a silyl peroxide, such as this compound, is believed to proceed through a concerted mechanism, often referred to as the "butterfly" mechanism, analogous to that of peroxyacids.[1][2] In this proposed mechanism, the terminal, electrophilic oxygen atom of the peroxide is transferred to the nucleophilic double bond of the alkene in a single, stereospecific step. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product; cis-alkenes yield cis-epoxides, and trans-alkenes yield trans-epoxides.
Experimental Protocols
A. Synthesis of this compound
Prior to the epoxidation reaction, the silyl peroxide reagent must be synthesized. A plausible synthetic route involves the reaction of a triorganosilyl halide with a hydroperoxide in the presence of a base.
Materials:
-
Chlorotriphenylsilane
-
tert-Butyl hydroperoxide (TBHP, 70% in water or anhydrous)
-
Pyridine or a suitable non-nucleophilic base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of chlorotriphenylsilane (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at 0 °C, add pyridine (1.1 eq).
-
Slowly add tert-butyl hydroperoxide (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
B. General Protocol for the Epoxidation of Alkenes
This representative protocol outlines the general steps for the epoxidation of an alkene using the prepared this compound.
Materials:
-
Alkene substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or chloroform
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound (1.1 - 1.5 eq) in anhydrous DCM to the alkene solution at room temperature.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC.
-
Upon completion of the reaction (disappearance of the starting alkene), quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following tables provide representative quantitative data for the epoxidation of various alkenes based on results obtained with analogous silyl peroxide systems. These values should serve as a general guide for expected outcomes.
Table 1: Epoxidation of Various Alkenes with a Representative Silyl Peroxide System
| Entry | Alkene Substrate | Product | Representative Yield (%) |
| 1 | Styrene | Styrene Oxide | 85-95 |
| 2 | α-Methylstyrene | 2-Methyl-2-phenyloxirane | 80-90 |
| 3 | Cyclohexene | Cyclohexene Oxide | 90-98 |
| 4 | (E)-Stilbene | trans-Stilbene Oxide | 92-97 |
| 5 | (Z)-Stilbene | cis-Stilbene Oxide | 88-94 |
| 6 | 1-Octene | 1,2-Epoxyoctane | 70-80 |
Table 2: Effect of Reaction Parameters on a Model Reaction (Epoxidation of Cyclohexene)
| Entry | Parameter Variation | Condition | Representative Conversion (%) | Representative Selectivity (%) |
| 1 | Temperature | Room Temperature | 75 | >99 |
| 2 | 40 °C | 95 | >99 | |
| 3 | 60 °C | >99 | 95 | |
| 4 | Stoichiometry (Silyl Peroxide:Alkene) | 1.1 : 1 | 85 | >99 |
| 5 | 1.5 : 1 | >99 | >99 | |
| 6 | Solvent | Dichloromethane | 95 | >99 |
| 7 | Chloroform | 92 | >99 | |
| 8 | Toluene | 88 | 98 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of the silyl peroxide and subsequent epoxidation of an alkene.
Proposed Reaction Mechanism
Caption: Proposed concerted "butterfly" mechanism for the epoxidation of an alkene with a silyl peroxide.
References
Application Notes and Protocols: Reaction of (tert-Butylperoxy)(triphenyl)silane with Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(tert-Butylperoxy)(triphenyl)silane is a versatile reagent in organic synthesis, primarily recognized for its role in radical reactions. However, its reactivity with highly nucleophilic organometallic compounds, such as Grignard and organolithium reagents, presents an alternative and valuable transformation pathway. This application note details the reaction of this compound with these organometallic reagents, which proceeds via a nucleophilic substitution at the silicon center. This reaction provides a convenient method for the synthesis of tetraorganosilanes and triphenylsilanol, key intermediates in various synthetic endeavors, including drug development.
The core of this transformation lies in the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic silicon atom of this compound. This attack leads to the displacement of the tert-butylperoxy group as a leaving group, which is subsequently protonated during aqueous workup to yield tert-butyl hydroperoxide. The primary silicon-containing product is a new tetraorganosilane, where the organic group from the organometallic reagent is now covalently bonded to the triphenylsilyl moiety. A significant co-product, triphenylsilanol, is also formed, likely through the reaction of the organometallic reagent with the peroxide moiety in a secondary reaction pathway or from hydrolysis of a silicon-containing intermediate.
Reaction Mechanism and Logical Relationships
The reaction of this compound with an organometallic reagent (R-M, where M is Li, MgX) can be depicted as a nucleophilic substitution at the silicon atom.
Application Notes and Protocols: (tert-Butylperoxy)(triphenyl)silane in Organic Synthesis
(tert-Butylperoxy)(triphenyl)silane and its analogs are organosilicon compounds featuring a peroxide group. While direct catalytic applications of this compound are not extensively documented in scientific literature, these molecules, particularly those with alkyl substitutions, serve as effective thermal and redox radical initiators, primarily in polymerization reactions. Their utility stems from the ability of the O-O bond to undergo homolytic cleavage upon heating or reaction with a redox agent, generating reactive radicals that can initiate a variety of chemical transformations.
This document provides an overview of the synthesis and primary application of silyl peroxides as radical initiators in organic synthesis, with detailed protocols based on closely related and well-documented analogs.
Synthesis of Silyl Peroxides
The synthesis of silyl peroxides can be generally achieved through the reaction of a chlorosilane with a hydroperoxide. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane is synthesized from tert-butyl hydroperoxide and (3-chloropropyl)trimethoxysilane.[1]
Experimental Protocol: General Synthesis of a Silyl Peroxide
-
To a stirred solution of a chlorosilane (1.0 eq.) in an appropriate aprotic solvent (e.g., THF, dichloromethane) at 0 °C, add a hydroperoxide (1.1 eq.) dropwise.
-
If necessary, a base such as pyridine or triethylamine (1.1 eq.) can be added to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired silyl peroxide.
Caption: General workflow for the synthesis of silyl peroxides.
Application as a Radical Initiator in Polymerization
Silyl peroxides, such as (3-(tert-butylperoxy)propyl)trimethoxysilane (TBPT), are effective initiators for the radical polymerization of vinyl monomers like acrylonitrile (AN).[2][3] The initiation can be achieved through thermal decomposition or via a redox system at lower temperatures.[2]
Application Notes:
-
Thermal Initiation: Upon heating, the peroxide bond in the silyl peroxide undergoes homolytic cleavage to generate a silyloxy radical and a tert-butoxy radical. Both of these radical species can initiate polymerization. This method is straightforward but requires elevated temperatures.
-
Redox Initiation: In the presence of a reducing agent, such as Fe(II) salts, silyl peroxides can generate radicals at significantly lower temperatures. This allows for polymerization under milder conditions, which can be advantageous for sensitive substrates or when better control over the polymerization process is desired.
Experimental Protocol 1: Thermal Initiation of Acrylonitrile Polymerization [2]
-
In a three-neck flask equipped with a condenser and a nitrogen inlet, a mixture of deionized water and acrylonitrile (AN) in a defined ratio is added.
-
The mixture is stirred at 75 °C for 15 minutes under a nitrogen atmosphere.
-
An ethanol solution of the silyl peroxide initiator (e.g., TBPT) is added to the flask.
-
The polymerization reaction is allowed to proceed for 6 hours.
-
The resulting crude product (polyacrylonitrile, PAN) is purified by washing with methanol.
-
The purified polymer is dried under vacuum at 60 °C for 24 hours.
Experimental Protocol 2: Redox Initiation of Acrylonitrile Polymerization [2]
-
To a three-neck flask under a nitrogen atmosphere, add deionized water and acrylonitrile (AN) in a specified ratio.
-
The mixture is stirred at 55 °C for 15 minutes.
-
An ethanol solution of the silyl peroxide initiator and an aqueous solution of ferrous chloride are added to the flask.
-
The polymerization is carried out for 6 hours.
-
The crude product is purified by washing with methanol.
-
The polymer is dried under vacuum at 60 °C for 24 hours.
Quantitative Data for Polymerization Initiation
The effectiveness of silyl peroxides as initiators can be evaluated by the conversion of the monomer to the polymer under different conditions.
| Initiator System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| TBPT (Thermal) | Acrylonitrile | 75 | 6 | High (not specified) | [2] |
| TBPT / FeCl₂ (Redox) | Acrylonitrile | 55 | 6 | High (not specified) | [2] |
Note: Specific conversion percentages were not provided in the source material, but the formation of polyacrylonitrile was confirmed.[2]
Caption: Mechanism of radical polymerization initiated by a silyl peroxide.
Broader Context: Peroxides in Catalytic Oxidation
While this compound itself is primarily an initiator, the related compound tert-butyl hydroperoxide (TBHP) is a widely used oxidant in various metal-catalyzed oxidation reactions, such as the epoxidation of alkenes and the hydroxylation of alkanes.[4] In these systems, a transition metal complex (e.g., based on copper, molybdenum, or vanadium) acts as the catalyst, activating the TBHP to generate a high-valent metal-oxo or metal-peroxo species, which then oxidizes the substrate. It is crucial to distinguish this catalytic role of the metal complex with TBHP as a stoichiometric oxidant from the radical initiator role of silyl peroxides.
References
- 1. Synthesis, thermodynamic analysis and application of novel (3-(tert-butylperoxy)propyl)trimethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Study on initiating approach of (3-(tert-butylperoxy)propyl) trimethoxysilane on the polymerization of acrylonitrile as an initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
Application Notes and Protocols for Reactions Involving (tert-Butylperoxy)(triphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
(tert-Butylperoxy)(triphenyl)silane is a versatile organosilicon peroxide compound that serves as a valuable reagent in organic synthesis and polymer chemistry. Its utility stems from the presence of a thermally labile peroxide bond, which can undergo homolytic cleavage to generate reactive radical species. This property allows it to function as a radical initiator for polymerization and as an oxidant for various functional groups. The triphenylsilyl group modulates the reactivity of the peroxide, offering potential advantages in terms of stability and selectivity compared to other organic peroxides.
These application notes provide detailed protocols for the use of this compound in two primary areas: as a thermal initiator for radical polymerization and as an oxidizing agent in organic synthesis. Safety precautions and handling procedures are also outlined to ensure safe laboratory practice.
II. Safety and Handling
Organic peroxides are potentially hazardous materials and must be handled with appropriate care. The thermal decomposition of this compound can be exothermic and may be accelerated by contaminants, heat, or light.
General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid friction, grinding, and impact, as these can lead to decomposition.
-
Keep the compound away from heat, sparks, open flames, and other sources of ignition.
-
Store in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, reducing agents, and metal salts.
-
Use the smallest quantities necessary for the experiment.
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it according to institutional safety guidelines.
III. Application 1: Radical Polymerization Initiator
This compound can be used as a thermal initiator for the free-radical polymerization of various vinyl monomers, such as styrenes and acrylates. The following protocols are based on established procedures for similar silyl peroxide initiators and provide a starting point for reaction optimization.
A. Thermal Initiation of Acrylonitrile Polymerization
This protocol describes the use of a silyl peroxide initiator in a thermal polymerization system.
Experimental Protocol:
-
To a three-neck flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add deionized water and acrylonitrile (AN) in the desired ratio.
-
Purge the system with purified nitrogen for 15 minutes while stirring at 70 °C.[1]
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Add the initiator solution to the reaction flask.
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours).[1]
-
Terminate the reaction by cooling the flask in an ice bath.
-
The crude product can be purified by precipitation in a non-solvent (e.g., methanol), followed by washing and drying under vacuum at 60 °C for 24 hours.[1]
B. Redox Initiation of Acrylonitrile Polymerization
A redox initiation system allows for polymerization at lower temperatures.
Experimental Protocol:
-
To a three-neck flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add deionized water and acrylonitrile in the desired ratio.
-
Purge the system with purified nitrogen for 15 minutes while stirring at a lower temperature, for example, 55 °C.[1]
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare an aqueous solution of a reducing agent, such as ferrous chloride.
-
Add the initiator solution and the reducing agent solution to the reaction flask.
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours).[1]
-
Terminate and purify the polymer as described in the thermal initiation protocol.
Experimental Workflow for Polymerization Initiation
Caption: General workflow for radical polymerization initiated by this compound.
Quantitative Data for Polymerization
The following table provides representative data for polymerization reactions initiated by a silyl peroxide, which can be used as a starting point for optimizing reactions with this compound.
| Monomer | Initiator System | Temperature (°C) | Time (h) | Conversion (%) |
| Acrylonitrile | Thermal | 70 | 6 | High |
| Acrylonitrile | Redox (Fe²⁺) | 55 | 6 | High |
Note: Specific conversion rates will depend on the exact concentrations of monomer, initiator, and other reaction components.
IV. Application 2: Oxidizing Agent
While specific literature on the use of this compound as an oxidant is limited, its structure suggests it can be employed in oxidation reactions similar to other peroxides like tert-butyl hydroperoxide (TBHP). The following protocol for the oxidation of sulfides to sulfoxides is a general procedure that can be adapted for use with this compound.
A. General Protocol for the Oxidation of Sulfides to Sulfoxides
Experimental Protocol:
-
In a round-bottom flask, dissolve the sulfide substrate in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Slowly add a solution of this compound (1.1 to 1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway for Sulfide Oxidation
Caption: Proposed pathway for the oxidation of a sulfide to a sulfoxide.
Quantitative Data for Sulfide Oxidation
The following table provides representative yields for the oxidation of various sulfides to sulfoxides using a peroxide-based system. These values can serve as a benchmark when developing protocols with this compound.
| Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) |
| Thioanisole | Methyl phenyl sulfoxide | 90-99 |
| Diphenyl sulfide | Diphenyl sulfoxide | 90-99 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 90-99 |
Note: Yields are based on reactions with hydrogen peroxide in glacial acetic acid and may vary with this compound.[2]
V. Conclusion
This compound is a promising reagent for applications in both polymer synthesis and oxidative transformations. The protocols provided herein offer a solid foundation for researchers to explore its utility. As with any reactive chemical, careful adherence to safety protocols is paramount. Further optimization of the described experimental conditions may be necessary to achieve desired outcomes for specific substrates and applications.
References
Application Notes and Protocols: Synthesis of Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific literature reveals that the use of silyl peroxides as initiators for the synthesis of functionalized polymers is not a widely documented or established method . While organic peroxides are a cornerstone of radical polymerization, and silicon-containing compounds play numerous important roles in polymer science, the direct application of silyl peroxides to initiate the polymerization of functional monomers is not a prevalent technique.
This document, therefore, provides an overview of the well-established and reliable methods for synthesizing functionalized polymers. It also clarifies the common applications of silicon-containing reagents in modern polymer synthesis, offering relevant and validated information for researchers in this field.
Part 1: Established Methods for Synthesizing Functionalized Polymers
The introduction of specific chemical functionalities into a polymer chain is crucial for tailoring its properties for advanced applications, including drug delivery, biomaterials, and specialty coatings. The primary strategies to achieve this are:
-
Polymerization of Functional Monomers: This is the most direct approach, where the monomer unit itself contains the desired functional group. A wide variety of functional monomers are commercially available or can be synthesized.
-
Use of Functional Initiators: The initiator fragment becomes the end-group of the polymer chain. By using an initiator that contains a specific functional group, polymers with defined end-functionality can be produced.
-
Post-Polymerization Modification: A pre-synthesized polymer is chemically modified to introduce the desired functional groups. This is a versatile method for functionalizing polymers that are difficult to synthesize from functional monomers.
Table 1: Comparison of Major Synthesis Strategies for Functionalized Polymers
| Strategy | Description | Advantages | Disadvantages |
| Polymerization of Functional Monomers | Direct polymerization of monomers that already contain the desired functional group (e.g., hydroxyl, carboxyl, amine). | High degree of functionalization; Uniform distribution of functional groups along the chain. | Functional group may interfere with the polymerization process; Limited availability of some functional monomers. |
| Use of Functional Initiators | Initiation of polymerization with a molecule that contains a functional group, leading to polymers with functional end-groups. | Precise control over end-group functionality; Useful for creating telechelic polymers and block copolymers. | Functionalization is limited to the chain ends; Initiator efficiency can be a factor. |
| Post-Polymerization Modification | Chemical transformation of a precursor polymer to introduce functional groups. | Wide variety of functional groups can be introduced; Applicable to a broad range of polymer backbones. | Reactions may not go to completion; Potential for side reactions and chain degradation. |
Part 2: The Role of Conventional Peroxide Initiators
Standard organic peroxides, such as benzoyl peroxide (BPO) and dicumyl peroxide, are commonly used to initiate free radical polymerization. The initiation process involves the thermal or photochemical decomposition of the peroxide to generate free radicals, which then react with monomer units to start the polymerization chain.
Initiation Mechanism with Organic Peroxides
Caption: General mechanism of peroxide-initiated radical polymerization.
Part 3: Common Roles of Silicon Compounds in Polymer Synthesis
While silyl peroxides are not standard initiators, other silicon-containing compounds are integral to modern polymer chemistry.
-
Silanes in Controlled Radical Polymerization: Silanes, such as tris(trimethylsilyl)silane, can be used in redox initiation systems or as chain transfer agents in controlled radical polymerization techniques, allowing for the synthesis of polymers with well-defined molecular weights and low dispersities.
-
Silyl Protecting Groups: Silyl ethers are frequently used to protect reactive functional groups (e.g., hydroxyl, carboxyl) on monomers during polymerization. The protecting groups can be easily removed after polymerization to yield the functional polymer. This strategy prevents the interference of the functional group with the polymerization reaction.
-
Silyl-Functionalized Polymers: Polymers containing silyl groups (e.g., alkoxysilanes) are important for applications requiring cross-linking via sol-gel processes, leading to the formation of durable networks for coatings and adhesives.
Workflow: Synthesis of a Functional Polymer Using a Silyl Protecting Group Strategy
Application Notes and Protocols: (tert-Butylperoxy)(triphenyl)silane in C-H Bond Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes explore the prospective role of (tert-Butylperoxy)(triphenyl)silane as a valuable reagent in C-H bond activation, specifically for C-H silylation reactions. While direct literature precedent for this specific molecule is limited, its chemical structure suggests a dual functionality, acting as both a radical initiator and a silylating agent. This document outlines the proposed mechanistic pathways, potential applications, and provides detailed, adaptable experimental protocols based on analogous, well-established radical C-H functionalization methodologies.
Introduction
Direct C-H bond activation is a cornerstone of modern organic synthesis, offering a more atom-economical and efficient approach to molecular functionalization by bypassing the need for pre-functionalized starting materials. Among the various strategies, radical-mediated C-H functionalization has emerged as a powerful tool. Silyl radicals, in particular, are effective intermediates for the introduction of silicon-containing moieties into organic molecules, a transformation of significant interest in medicinal chemistry and materials science due to the unique properties conferred by silicon.
This compound is a compound of interest due to its potential to serve as a single-molecule precursor for both the initiating tert-butoxyl radical and the functionalizing triphenylsilyl radical upon thermal or photochemical induction. This could offer advantages in terms of reaction kinetics and stoichiometry control compared to multi-component systems. These notes provide a theoretical framework and practical guidance for exploring the utility of this compound in C-H activation.
Proposed Signaling Pathways and Logical Relationships
The proposed mechanism for C-H silylation of an aromatic substrate using this compound is predicated on a radical chain reaction. The key steps are initiation, propagation, and termination.
Troubleshooting & Optimization
improving the yield of reactions with (tert-Butylperoxy)(triphenyl)silane
Welcome to the technical support center for (tert-Butylperoxy)(triphenyl)silane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered during experiments with this versatile oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as an oxidizing agent in various organic synthesis reactions. Its applications include the epoxidation of alkenes, the oxidation of alkanes and alcohols, and as a source of tert-butylperoxy radicals in radical reactions. It offers an alternative to other peroxides with different reactivity and selectivity profiles.
Q2: What are the key safety precautions to take when handling this compound?
A2: Like all organic peroxides, this compound is potentially thermally unstable and can decompose exothermically. It is crucial to:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Avoid exposure to heat, friction, shock, and contaminants, especially strong acids, bases, and metals, which can catalyze decomposition.
-
Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Never distill to dryness.
Q3: How does the choice of solvent affect reactions with this compound?
A3: The choice of solvent can significantly impact reaction rate and selectivity. Non-polar, aprotic solvents such as benzene, toluene, or dichloromethane are commonly used. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction outcome. For certain catalytic reactions, specific solvents may be recommended to enhance catalyst activity and stability.
Q4: Can this compound be used in asymmetric synthesis?
A4: Yes, by employing chiral catalysts, this compound can be used for enantioselective oxidations. The design of the chiral ligand is crucial for achieving high enantioselectivity.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For metal-based catalysts, perform a pre-activation step if required by the protocol.- Consider a different catalyst or a higher catalyst loading. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for product formation and decomposition.- Some reactions require thermal initiation for radical formation. |
| Inappropriate Solvent | - Consult the literature for the optimal solvent for the specific reaction type.- If the starting material has poor solubility, consider a co-solvent system. |
| Presence of Inhibitors | - Ensure all reagents and solvents are pure and free from radical scavengers (e.g., certain stabilizers in solvents).- Purify starting materials and solvents if contamination is suspected. |
| Insufficient Reaction Time | - Monitor the reaction progress over a longer period using techniques like TLC, GC, or NMR. |
Issue 2: Low Yield of the Desired Product with Significant Side Product Formation
| Possible Cause | Troubleshooting Step |
| Decomposition of the Peroxide | - Lower the reaction temperature.- Use a more controlled heating method (e.g., oil bath).- Avoid prolonged reaction times. |
| Undesired Side Reactions | - Adjust the stoichiometry of the reagents. An excess of either the substrate or the peroxide may favor side reactions.- For radical reactions, the formation of undesired coupling products can occur. Consider using a radical trap or altering the concentration to favor the desired pathway. |
| Catalyst Poisoning or Deactivation | - If applicable, ensure the substrate and solvent are free of impurities that could poison the catalyst.- In some cases, slow addition of the peroxide can help maintain catalyst activity. |
| Over-oxidation of the Product | - Monitor the reaction closely and quench it as soon as the starting material is consumed.- Isolate the product promptly after workup. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of Epoxidation of Cyclooctene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) |
| Co(acac)₂ | Toluene | 80 | 6 | 85 | 75 |
| Co(thd)₂ | Toluene | 80 | 4 | 95 | 90 |
| Fe(acac)₃ | Dichloromethane | 40 | 12 | 60 | 50 |
| None | Toluene | 100 | 24 | <10 | <5 |
Note: This data is a representative summary compiled from literature sources and should be used as a guideline. Actual results may vary.
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Epoxidation of an Alkene
Materials:
-
This compound
-
Alkene substrate
-
Cobalt(II) acetylacetonate [Co(acac)₂]
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene substrate (1.0 mmol) and Co(acac)₂ (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture until the catalyst dissolves.
-
In a separate vial, dissolve this compound (1.2 mmol) in anhydrous toluene (2 mL).
-
Add the solution of this compound dropwise to the reaction mixture over 10 minutes.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
preventing premature decomposition of (tert-Butylperoxy)(triphenyl)silane during reactions
Technical Support Center: (tert-Butylperoxy)(triphenyl)silane
Welcome to the technical support center for this compound. This resource provides essential information, troubleshooting guides, and frequently asked questions to ensure the successful and safe use of this reagent in your research. Premature decomposition can lead to inconsistent results and safety hazards; this guide is designed to help you mitigate those risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature decomposition of this compound?
A1: The decomposition of silyl peroxides can be initiated by several factors. The primary causes include:
-
Thermal Stress: High temperatures can cause homolytic cleavage of the weak oxygen-oxygen bond, generating reactive radicals.[1][2][3] Organic peroxides have a self-accelerating decomposition temperature (SADT), above which the rate of decomposition generates heat faster than it can be dissipated.[1]
-
Acid and Base Catalysis: Silyl peroxides are sensitive to both acid and base catalysis, which can lead to rapid, non-radical decomposition pathways.[4][5] Even trace amounts of acidic or basic impurities on glassware or in solvents can accelerate decomposition.[5]
-
Exposure to Light: Photolytic conditions, particularly UV light, can induce decomposition.[6][7]
-
Contamination with Metals: Transition metal ions (e.g., iron, copper) can catalyze the decomposition of peroxides, sometimes violently.[8]
Q2: What are the ideal storage and handling conditions for this compound?
A2: To ensure stability and prolong shelf life, adhere to the following conditions:
-
Storage Temperature: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9][10][11] Refrigerated storage in a dedicated, explosion-proof unit is recommended. Do not store at temperatures below the compound's freezing point, as precipitated peroxides can be shock-sensitive.[8]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.
-
Container: Use the original, opaque container to protect from light.[1] Ensure the container is tightly sealed.[10][11]
-
Handling: Handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[9] Use non-sparking tools and take precautions against static discharge.
Q3: Which solvents and reagents are incompatible with this compound?
A3: Avoid the following:
-
Protic Solvents: Alcohols and water can participate in solvolysis, especially under acidic or basic conditions.[5]
-
Acidic or Basic Solvents: Solvents containing acidic impurities (e.g., unpurified chloroform which can contain HCl) or basic compounds (e.g., amines) can catalyze decomposition.[4]
-
Reducing Agents: Strong reducing agents can react violently with the peroxide linkage.
-
Transition Metal Salts: As mentioned, salts of metals like iron, copper, and cobalt can act as potent decomposition catalysts.[8][12]
Troubleshooting Guide
Problem 1: The reaction is sluggish or fails to go to completion, and TLC/LCMS analysis shows the starting material is consumed but the desired product is not formed.
| Potential Cause | Troubleshooting Step / Solution |
| Premature Decomposition | The peroxide may have decomposed before it could react as intended. This is often due to impurities in the reaction mixture. |
| Acid/Base Contamination | Ensure all glassware is scrupulously cleaned and dried. Avoid acidic or basic solvents. If necessary, use a non-nucleophilic buffer. Silyl peroxides are known to be sensitive to acid and base catalysis.[4][5] |
| Solvent Impurities | Use freshly distilled, anhydrous, and deoxygenated solvents. Some solvents can form peroxides themselves over time, which can initiate radical chain reactions. Consider passing the solvent through a column of activated alumina to remove impurities. |
| Metal Contamination | Avoid using metal spatulas or cannulas that could introduce catalytic metal ions. Use Teflon or glass equipment where possible. |
Problem 2: A rapid exotherm and/or gas evolution is observed upon adding the peroxide to the reaction mixture.
| Potential Cause | Troubleshooting Step / Solution |
| Runaway Decomposition | This is a serious safety hazard indicating rapid, uncontrolled decomposition. The reaction should be immediately cooled and diluted if safe to do so. |
| High Local Concentration/Temperature | Add the peroxide slowly, preferably as a dilute solution in a compatible solvent, to a well-stirred reaction mixture. Ensure the reaction vessel has adequate cooling. |
| Incompatible Reagents | A component in the reaction mixture is acting as a catalyst. Review all reagents for compatibility. Common culprits include trace acids, bases, or metal salts.[8] |
Problem 3: The isolated product yield is consistently low, and analysis reveals byproducts consistent with radical reactions (e.g., acetone, tert-butanol, and siloxanes).
| Potential Cause | Troubleshooting Step / Solution |
| Homolytic (Radical) Decomposition | The reaction temperature may be too high, favoring the homolytic cleavage of the O-O bond. The products of thermal decomposition for a related compound, tert-butyl trimethylsilyl peroxide, include acetone and tert-butyl alcohol.[4][5] |
| Solution | Run the reaction at the lowest effective temperature. Consider adding a radical scavenger or inhibitor, such as butylated hydroxytoluene (BHT) or a stable nitroxyl radical, if it does not interfere with the desired reaction chemistry.[13][14] |
Quantitative Data Summary
| Compound | Solvent | Temperature (°C) | Half-life (t½) | Activation Energy (Ea, kcal/mol) |
| tert-butyl trimethylsilyl peroxide | Heptane / iso-Octane | 203 | ~ 1 hour | 41.2 |
| tert-butyl trimethylsilyl peroxide | 1-Octene | 203 | < 1 hour | 42.3 |
| di-tert-butyl peroxide (for comparison) | (various) | 140-160 | - | ~38 |
Table 1: Thermal decomposition data for tert-butyl trimethylsilyl peroxide. This data indicates that silyl peroxides can be significantly more stable than their carbon analogues.[5]
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
-
Preparation: Before handling, ensure a chemical fume hood is functioning correctly and that appropriate PPE (safety goggles with side shields, face shield, chemical-resistant apron, and heavy-duty chemical-resistant gloves) is worn. Prepare an ice bath for cooling if necessary.
-
Inert Atmosphere: If the container has been opened previously, flush the headspace with an inert gas (argon or nitrogen) before sealing and returning to storage.
-
Dispensing: Remove the required amount of the peroxide using a clean, dry glass syringe or plastic pipette. Do not use metal spatulas.
-
Cleaning: Immediately quench any residual peroxide on lab equipment by rinsing with a suitable reducing agent solution (e.g., sodium sulfite or ferrous sulfate), followed by an appropriate solvent.
-
Waste Disposal: Dispose of contaminated materials and unreacted peroxide according to your institution's hazardous waste guidelines.[9] Do not mix peroxide waste with other chemical waste streams.
Protocol 2: Example Reaction - Oxidation of a Thioether
This protocol is a general example and should be adapted for specific substrates and scales.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve the thioether substrate (1.0 eq.) in anhydrous, degassed dichloromethane (DCM) under a positive pressure of nitrogen. Cool the solution to 0 °C using an ice bath.
-
Peroxide Addition: In a separate, dry flask, prepare a solution of this compound (1.1 eq.) in anhydrous DCM. Using a syringe pump for precise control, add the peroxide solution dropwise to the stirred thioether solution over 30 minutes.
-
Reaction Monitoring: Monitor the internal temperature closely to ensure it does not rise significantly. Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LCMS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium sulfite to quench any remaining peroxide. Stir for 20 minutes.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Visualizations
Caption: Decomposition pathways for this compound.
Caption: Troubleshooting workflow for premature peroxide decomposition.
References
- 1. Organic peroxides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. thousandscomposite.com [thousandscomposite.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cobalt-Catalyzed Intramolecular Silylperoxidation of Unsaturated Diisopropylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. louisville.edu [louisville.edu]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing (tert-Butylperoxy)(triphenyl)silane Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing oxidation reactions using (tert-butylperoxy)(triphenyl)silane.
Troubleshooting Guide
This guide addresses common issues encountered during oxidation reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Steric Hindrance: The substrate may be too sterically hindered for the oxidant to access the reaction site. This is a common issue with bulky substrates.[1] | - Increase reaction temperature to provide more energy for the reaction to overcome the steric barrier.- Prolong the reaction time.- Consider using a less hindered silyl peroxide if available. |
| 2. Low Reaction Temperature: The reaction may not have sufficient energy to proceed at the current temperature. | - Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or GC/MS. | |
| 3. Inactive Reagent: The this compound may have decomposed due to improper storage or handling. Peroxides can be sensitive to heat, light, and contaminants.[2] | - Use a fresh batch of the reagent.- Store the reagent in a cool, dark place, away from incompatible materials.[2] | |
| Slow Reaction Rate | 1. Sub-optimal Solvent: The solvent may not be ideal for the reaction, affecting the solubility of reactants or the stability of the transition state. | - Screen a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, tetrahydrofuran). |
| 2. Insufficient Catalyst (if applicable): Some oxidations with silyl peroxides can be accelerated by catalysts. | - If a catalytic procedure is being followed, ensure the correct catalyst loading. - Consider screening different catalysts (e.g., Lewis acids) if the reaction is known to be catalyzed. | |
| Formation of Side Products | 1. Over-oxidation: The desired product is being further oxidized to an undesired species (e.g., sulfoxide to sulfone). | - Monitor the reaction closely and stop it as soon as the starting material is consumed.- Reduce the stoichiometry of the oxidant.- Lower the reaction temperature. |
| 2. Formation of Linear Silyl Peroxides: In some cases, particularly with unsaturated substrates, linear silyl peroxides can form as byproducts.[3] | - Optimize the reaction conditions (e.g., catalyst, solvent) to favor the desired reaction pathway.[3] - Purification by flash chromatography may be necessary to separate the desired product from the silyl peroxide byproduct.[3] | |
| 3. Decomposition of the Oxidant: The silyl peroxide may be decomposing, leading to the formation of byproducts. | - Ensure the reaction is run under an inert atmosphere if sensitive to air or moisture.- Avoid excessive heat. | |
| Difficult Product Isolation | 1. Silyl Byproducts: The triphenylsilanol byproduct can sometimes complicate purification. | - An acidic or basic wash during the workup can help remove silyl byproducts.- A fluoride source, such as TBAF, can be used to cleave the silane ether if one is formed.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound is a member of the silyl peroxide family of compounds. It is used as an oxidizing agent in organic synthesis for a variety of transformations, including the oxidation of sulfides to sulfoxides, and potentially for the epoxidation of alkenes and oxidation of alcohols. Silyl peroxides are known to be effective oxidants, in some cases exhibiting higher reaction rates than other common peroxides like tert-butyl hydroperoxide (TBHP).
Q2: How does the reactivity of this compound compare to other common oxidants like m-CPBA or hydrogen peroxide?
A2: Silyl peroxides can offer different reactivity and selectivity profiles compared to other oxidants. For instance, some silyl peroxides have been shown to oxidize certain substrates more rapidly than TBHP. The triphenylsilyl group can influence the steric and electronic properties of the peroxide, potentially leading to different outcomes in chemoselectivity and stereoselectivity.
Q3: What are the recommended storage and handling procedures for this compound?
A3: Like other organic peroxides, this compound should be handled with care. It is advisable to store the compound in a cool, dry, and dark place, away from heat, light, and sources of ignition. It should also be stored separately from flammable and combustible materials, as well as strong acids, bases, and reducing agents. Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.[2]
Q4: Can this compound be used for the oxidation of sterically hindered substrates?
A4: The bulky triphenylsilyl group may introduce significant steric hindrance, which could make the oxidation of highly congested substrates challenging. If you are working with a sterically demanding substrate and experiencing low reactivity, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times.[1] In some cases, a smaller silyl peroxide might be more effective.
Q5: What are the common byproducts of oxidations using this compound and how can they be removed?
A5: The primary byproduct from the silyl peroxide after oxygen transfer is triphenylsilanol. This can typically be removed by standard chromatographic techniques. In some reactions, unreacted starting material or over-oxidized products may also be present. Careful monitoring of the reaction and optimization of the stoichiometry of the oxidant can help minimize these impurities.
Experimental Workflow & Troubleshooting Diagrams
A general workflow for performing an oxidation reaction with this compound is presented below.
Caption: General experimental workflow for oxidation reactions.
The following diagram provides a logical decision-making process for troubleshooting common issues.
Caption: Troubleshooting decision tree for oxidation reactions.
References
troubleshooting guide for failed epoxidation with silyl peroxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing silyl peroxides for the epoxidation of olefins.
Troubleshooting Guide
This guide addresses common issues encountered during epoxidation reactions with silyl peroxides in a question-and-answer format.
Question: Why is my epoxidation reaction showing low to no conversion of the starting olefin?
Answer:
Several factors can contribute to low or no conversion in your epoxidation reaction. Consider the following potential causes and solutions:
-
Silyl Peroxide Quality: The purity and stability of your silyl peroxide are critical. Silyl peroxides can decompose, especially in the presence of acid, base, or moisture.
-
Troubleshooting:
-
Use freshly prepared or properly stored silyl peroxide. Impurities such as hexamethyldisiloxane can be present in commercially available or improperly stored reagents.
-
Ensure anhydrous reaction conditions. Silyl peroxides can be sensitive to hydrolysis. Dry your solvents and reagents thoroughly.
-
Avoid acidic or basic conditions unless specified by the protocol. The decomposition of silyl peroxides can be catalyzed by both acids and bases.
-
-
-
Catalyst Activity (if applicable): If you are using a catalyst (e.g., rhenium oxides), its activity may be compromised.
-
Troubleshooting:
-
Use a fresh, high-purity catalyst.
-
Consider the use of a proton source in catalytic systems. For some systems, a catalytic amount of a proton source can facilitate the controlled release of hydrogen peroxide from bis(trimethylsilyl) peroxide (BTSP), which in turn regenerates the active catalytic species.[1][2]
-
-
-
Reaction Temperature: The reaction may require specific temperature control.
-
Troubleshooting:
-
Optimize the reaction temperature. While some epoxidations proceed at room temperature, others may require heating or cooling to achieve optimal rates and prevent side reactions.
-
-
-
Substrate Reactivity: The electronic properties of the olefin can significantly impact reactivity.
-
Troubleshooting:
-
Electron-rich olefins are generally more reactive in electrophilic epoxidation reactions.[3] Electron-deficient olefins may require more forcing conditions or a different catalytic system.
-
-
Question: My reaction is producing significant byproducts. What are they and how can I minimize them?
Answer:
The most common byproduct in epoxidation reactions is the corresponding diol, formed by the ring-opening of the epoxide. Other side reactions can also occur depending on the substrate and reaction conditions.
-
Primary Byproduct: Diol Formation
-
Cause: Ring-opening of the epoxide product, which can be catalyzed by acidic or basic conditions, or by the presence of nucleophiles (e.g., water).[4][5][6][7]
-
Troubleshooting:
-
Maintain neutral and anhydrous conditions throughout the reaction and workup.
-
Use aprotic solvents.
-
Carefully control the pH if any aqueous workup is necessary.
-
For sensitive epoxides, consider using a buffered system or additives that can scavenge protons. For some catalytic systems, the addition of a non-coordinating base like pyridine or 3-cyanopyridine can improve yields by preventing epoxide ring-opening.[2][8]
-
-
-
Other Potential Byproducts:
-
Rearrangement Products: Acid-sensitive substrates or products may undergo rearrangement.
-
Silyl Ether Formation: In some cases, silyl ethers of gem-diols can be formed as byproducts.[3]
-
Decomposition of Silyl Peroxide: This can lead to the formation of siloxanes and other silicon-containing byproducts.
-
Question: How can I improve the yield and selectivity of my epoxidation reaction?
Answer:
Optimizing your reaction conditions is key to improving yield and selectivity.
-
Choice of Silyl Peroxide: The reactivity of the silyl peroxide can be tuned by the substituents on the silicon atom. More electron-withdrawing groups can increase the reactivity of the peroxide. For example, the activation energy for the epoxidation of E-2-butene is significantly lower with bis(dimethyl(trifluoromethyl))silyl peroxide compared to bis(trimethylsilyl) peroxide.[9]
-
Catalyst and Additives: For catalytic reactions, the choice of catalyst and the use of additives are crucial.
-
Solvent: The choice of solvent can influence the stability of the silyl peroxide and the rate of the reaction. Aprotic solvents are generally preferred to minimize hydrolysis of the silyl peroxide and ring-opening of the epoxide.
-
Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time and avoid over-oxidation or decomposition of the product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for epoxidation with silyl peroxides?
A1: The reaction is thought to proceed via a "modified" Prilezhaev mechanism, where the silyl peroxide acts as the oxygen atom donor in a concerted fashion.[3] The alkene attacks the electrophilic oxygen of the peroxide, leading to the formation of the epoxide and a silyl ether byproduct.
Q2: Are there any safety precautions I should take when working with silyl peroxides?
A2: Yes. While some silyl peroxides are relatively stable, they are still peroxides and should be handled with care. The possibility of explosions has been reported, especially with certain preparations of bis(trimethylsilyl) peroxide. Always work in a well-ventilated fume hood and behind a blast shield. Avoid contact with metals, as they can catalyze decomposition.
Q3: Can I use silyl peroxides for asymmetric epoxidation?
A3: Yes, chiral catalysts can be employed with silyl peroxides to achieve enantioselective epoxidation. The development of such systems is an active area of research.
Data Presentation
Table 1: Comparison of Silyl Peroxide Reactivity in the Epoxidation of E-2-Butene
| Silyl Peroxide | Activation Energy (kcal/mol) | Reference |
| Bis(trimethylsilyl) peroxide | 33.3 | [9] |
| Bis(dimethyl(trifluoromethyl))silyl peroxide | 25.8 | [9] |
| F₃SiOOSiF₃ | 2.2 | [9] |
Table 2: Epoxidation of Various Olefins with Bis(trimethylsilyl) Peroxide (BTSP) and Rhenium Catalysts
| Olefin | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1-Octene | Re₂O₇ (1) | Triflic Acid (2) | CH₂Cl₂ | 1 | 95 | [1] |
| Cyclooctene | Re₂O₇ (1) | Triflic Acid (2) | CH₂Cl₂ | 1 | 98 | [1] |
| (R)-Limonene | Re₂O₇ (1) | Triflic Acid (2) | CH₂Cl₂ | 1 | 90 | [1] |
| Styrene | Re₂O₇ (1) | Triflic Acid (2) | CH₂Cl₂ | 1 | 85 | [1] |
| trans-β-Methylstyrene | Re₂O₇ (1) | Triflic Acid (2) | CH₂Cl₂ | 1 | 92 | [1] |
Experimental Protocols
Protocol 1: Preparation of Bis(trimethylsilyl) peroxide (BTSP)
This protocol is adapted from a literature procedure. Caution: Handle peroxides with care and behind a safety shield.
Materials:
-
Urea-hydrogen peroxide adduct (UHP)
-
Hexamethyldisilazane (HMDS)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend urea-hydrogen peroxide adduct (1 equivalent) in dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add hexamethyldisilazane (0.8 equivalents) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with cold saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain bis(trimethylsilyl) peroxide as a colorless liquid. Note: It is often used without further purification, but may contain small amounts of hexamethyldisiloxane.
Protocol 2: General Procedure for Rhenium-Catalyzed Epoxidation with BTSP
Materials:
-
Olefin
-
Bis(trimethylsilyl) peroxide (BTSP)
-
Rhenium catalyst (e.g., Re₂O₇)
-
Protic acid (e.g., Triflic acid)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the olefin (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the rhenium catalyst (e.g., 1 mol% Re₂O₇).
-
Add the protic acid (e.g., 2 mol% Triflic acid).
-
Add bis(trimethylsilyl) peroxide (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Proposed mechanism for the epoxidation of an olefin with a silyl peroxide.
Caption: General experimental workflow for epoxidation with silyl peroxides.
Caption: A logical flowchart for troubleshooting failed epoxidation reactions.
References
- 1. Olefin epoxidation with bis(trimethylsilyl) peroxide catalyzed by inorganic oxorhenium derivatives. Controlled release of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olefin Epoxidation with Bis(trimethylsilyl) Peroxide Catalyzed by Inorganic Oxorhenium Derivatives. Controlled Release of Hydrogen Peroxide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 9. Reactivity of alkyl versus silyl peroxides. The consequences of 1, 2-silicon bridging on the epoxidation of alkenes with silyl hydroperoxides and bis(trialkylsilyl)peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of (tert-Butylperoxy)(triphenyl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (tert-Butylperoxy)(triphenyl)silane. The information provided is intended to assist with experimental design, execution, and interpretation of results related to the effect of solvents on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the thermal decomposition rate of this compound?
Q2: What are the expected decomposition products of this compound in different solvents?
A2: The primary decomposition pathway is expected to be the homolytic cleavage of the peroxide bond to form a tert-butoxyl radical and a triphenylsiloxy radical. The subsequent reactions of these radicals will be influenced by the solvent. In inert solvents, the primary products are likely to be tert-butanol, acetone (from the decomposition of the tert-butoxyl radical), and triphenylsilanol. In solvents that can undergo hydrogen abstraction, solvent-derived radicals and their subsequent products may also be formed.
Q3: Can the decomposition of this compound be induced by factors other than heat?
A3: Yes, the decomposition can be initiated by photolysis (UV light) and can also be catalyzed by transition metal ions. The mechanism and product distribution may differ significantly from thermal decomposition. It is crucial to exclude light and ensure the absence of metal contaminants if only the thermal reactivity is being studied.
Q4: How can I monitor the decomposition of this compound experimentally?
A4: The disappearance of the peroxide can be monitored using techniques such as iodometric titration, High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy. The choice of method will depend on the specific experimental conditions, including the solvent and the presence of other absorbing or interfering species. A general protocol for monitoring the decomposition is provided in the "Experimental Protocols" section.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible decomposition rates. | 1. Presence of impurities in the solvent or peroxide. 2. Contamination with trace metals. 3. Exposure to light. 4. Inaccurate temperature control. | 1. Use high-purity, freshly distilled solvents. Purify the this compound before use. 2. Use acid-washed glassware to remove any metal residues. 3. Conduct experiments in the dark or using amber glassware. 4. Ensure the reaction vessel is fully submerged in a accurately controlled temperature bath. |
| Unexpected side products are observed. | 1. Solvent participation in the reaction. 2. Radical-induced decomposition of the starting material or products. 3. Presence of oxygen. | 1. Choose a more inert solvent if solvent-derived products are undesirable. 2. Use a radical scavenger if the induced decomposition is not the subject of study. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in quantifying the peroxide concentration. | 1. Interference from other components in the reaction mixture with the analytical method. 2. Instability of the peroxide during the analytical procedure. | 1. For titration, ensure that other components do not react with iodide. For chromatography, adjust the separation conditions to resolve the peroxide from other species. For spectroscopy, check for overlapping absorption bands. 2. Keep samples cool and analyze them promptly after collection. |
Quantitative Data Summary
Disclaimer: The following data is for the analogous compound tert-butyl trimethylsilyl peroxide and should be used as a guideline for understanding the potential behavior of this compound.
Table 1: Arrhenius Parameters for the Thermal Decomposition of tert-Butyl Trimethylsilyl Peroxide in Different Solvents
| Solvent | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Heptane / Iso-octane | 41.2 | 1.09 x 10¹⁵ |
| 1-Octene | 42.3 | 3.90 x 10¹⁵ |
Experimental Protocols
Protocol: Kinetic Analysis of the Thermal Decomposition of an Organosilyl Peroxide by Iodometric Titration
This protocol provides a general method for determining the rate of thermal decomposition of an organosilyl peroxide.
1. Materials and Reagents:
- This compound
- High-purity, degassed solvent (e.g., benzene, acetonitrile)
- Glacial acetic acid
- Saturated sodium iodide (NaI) solution in isopropanol
- Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N)
- Starch indicator solution
- Inert gas (Nitrogen or Argon)
- Thermostated oil bath
- Reaction vessel with a reflux condenser and inert gas inlet
- Pipettes, burette, and flasks
2. Procedure:
- Prepare a stock solution of this compound of known concentration in the chosen solvent.
- Place a known volume of the peroxide solution into the reaction vessel and immerse it in the pre-heated oil bath set to the desired temperature.
- Start the timer and immediately withdraw an initial aliquot (t=0) of the reaction mixture.
- Quench the reaction in the aliquot by adding it to a flask containing a mixture of glacial acetic acid and saturated NaI solution.
- Allow the mixture to stand in the dark for 15 minutes for the peroxide to react with the iodide to form iodine.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color of the iodine fades.
- Add a few drops of starch indicator solution and continue the titration until the blue color disappears.
- Record the volume of the titrant used.
- Repeat steps 3-8 at regular time intervals.
- The concentration of the peroxide at each time point can be calculated from the volume of sodium thiosulfate used.
- Plot the natural logarithm of the peroxide concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k).
Visualizations
Caption: General pathway for the thermal decomposition of this compound.
Technical Support Center: Managing Thermal Runaway in Reactions with Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing reactions involving organic peroxides to prevent and control thermal runaway. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: My reaction temperature is rising unexpectedly. What should I do?
An unexpected temperature increase is a primary indicator of a potential thermal runaway. Immediate and calm action is crucial.
Immediate Actions:
-
Stop all additions: Immediately cease the addition of any reagents to the reaction vessel.
-
Enhance cooling: Increase the cooling rate to its maximum capacity. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Alert personnel: Inform colleagues and laboratory safety personnel of the situation.
-
Prepare for emergency shutdown: Be ready to execute the emergency shutdown procedure for your specific setup. This may include quenching the reaction or activating a containment system.
-
Do not leave the reaction unattended: Monitor the temperature and other reaction parameters closely.
Follow-up Actions:
-
If the temperature continues to rise despite maximum cooling, proceed with an emergency shutdown.
-
If the temperature is brought under control, investigate the cause of the excursion before proceeding. Possible causes include incorrect reagent concentration, loss of cooling, or contamination.
Q2: I've observed gas evolution from my reaction that was not anticipated. What does this signify and how should I respond?
Unexpected gas evolution is a serious sign that the organic peroxide may be decomposing at an accelerated rate, which can lead to a rapid pressure buildup and potential for explosion.
Immediate Actions:
-
Ensure adequate ventilation: Work in a well-ventilated fume hood.
-
Do not seal the reaction vessel: A sealed system can lead to a catastrophic pressure explosion. Ensure any pressure relief devices are functioning correctly.
-
Follow the steps for an unexpected temperature rise: As gas evolution is often accompanied by an exothermic decomposition, the steps outlined in Q1 are critical.
-
Evacuate if necessary: If the gas evolution is rapid and cannot be controlled, evacuate the immediate area and activate emergency protocols.
Q3: My organic peroxide solution has changed color/developed solid precipitates. Is it safe to use?
A change in appearance, such as discoloration or the formation of crystals, can indicate peroxide decomposition or contamination.[1] It is crucial to handle such materials with extreme caution.
Action:
-
Do not use the peroxide: The material may be unstable and highly sensitive to shock or heat.
-
Do not attempt to open a container with visible crystals around the cap: This can be extremely dangerous as friction from opening the cap could initiate an explosion.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.
Frequently Asked Questions (FAQs)
General Safety
Q4: What is thermal runaway in the context of organic peroxide reactions?
A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat. This feedback loop can lead to a very rapid increase in temperature and pressure, potentially resulting in a fire or explosion.[2] Organic peroxides are particularly susceptible to thermal runaway due to the unstable oxygen-oxygen bond in their structure.[3]
Q5: What are the primary causes of thermal runaway with organic peroxides?
Several factors can initiate a thermal runaway:
-
High Temperatures: Exceeding the safe operating temperature of the peroxide is a common cause.
-
Contamination: Contact with incompatible materials such as metal salts, amines, strong acids, and bases can catalyze decomposition.[2]
-
Loss of Cooling: Failure of cooling systems can allow the heat from the reaction to accumulate.
-
Incorrect Concentration: Using a higher concentration of peroxide than specified can lead to a more energetic reaction.
-
Confinement: Running reactions in a closed system without proper pressure relief can lead to a pressure explosion.
Q6: What are SADT, Control Temperature, and Emergency Temperature?
These are critical safety parameters for the storage and handling of organic peroxides:
-
Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[3][4][5] This is the point where the rate of heat generation from decomposition exceeds the rate of heat loss to the surroundings.[6]
-
Control Temperature (Tc): The maximum temperature at which an organic peroxide can be safely transported and stored. It is set below the SADT to provide a margin of safety.
-
Emergency Temperature (Te): The temperature at which emergency procedures must be implemented. It is typically set 10°C below the SADT.[5]
Data Presentation: Thermal Properties of Common Organic Peroxides
The following table summarizes the Self-Accelerating Decomposition Temperature (SADT) for several common organic peroxides. The Control Temperature (Tc) and Emergency Temperature (Te) can be calculated based on the SADT.
| Organic Peroxide | Formulation | SADT (°C) |
| Benzoyl Peroxide | 75% with water | 80 |
| Cumene Hydroperoxide | 80-85% | 70 - 75 |
| Dicumyl Peroxide | 98% | 90 |
| Methyl Ethyl Ketone Peroxide | in Dimethyl phthalate | 60 - 75 |
Note: SADT values are dependent on the formulation and package size. Always refer to the Safety Data Sheet (SDS) for the specific product you are using.
Calculation of Control and Emergency Temperatures:
-
Control Temperature (Tc):
-
SADT ≤ 20°C: Tc = SADT - 20°C
-
20°C < SADT ≤ 35°C: Tc = SADT - 15°C
-
SADT > 35°C: Tc = SADT - 10°C
-
-
Emergency Temperature (Te): Te = SADT - 10°C[5]
Experimental Protocols
Q7: How can I assess the thermal stability of a new organic peroxide or reaction mixture?
Several calorimetric techniques are used to evaluate thermal hazards. The primary methods include Differential Scanning Calorimetry (DSC), Vent Sizing Package 2 (VSP2), and the Heat Accumulation Storage Test (HAST) for determining the SADT.
Detailed Methodology: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening
Objective: To determine the onset temperature of decomposition and the heat of decomposition for an organic peroxide or reaction mixture.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., gold-plated copper, high-pressure stainless steel)
-
Organic peroxide sample or reaction mixture
-
Inert reference material (e.g., empty sealed pan)
-
Syringe or micropipette for sample loading
Procedure:
-
Sample Preparation:
-
Carefully weigh 1-5 mg of the sample into a pre-weighed DSC pan. For liquids, use a syringe to transfer the sample.
-
Hermetically seal the pan to prevent evaporation and contain any pressure generated during decomposition. For highly energetic materials, high-pressure crucibles are recommended.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically between 2-10°C/min. A common rate for screening is 5°C/min.[7]
-
Continue heating until the decomposition is complete, as indicated by the return of the DSC signal to the baseline.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Determine the onset temperature of the exothermic decomposition, which is typically calculated as the intersection of the baseline with the tangent of the steepest part of the exotherm.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.
-
Detailed Methodology: Vent Sizing Package 2 (VSP2) for Adiabatic Decomposition Analysis
Objective: To measure the temperature and pressure rise rates of a runaway reaction under adiabatic conditions, providing data for emergency relief system design.
Materials and Equipment:
-
Vent Sizing Package 2 (VSP2) apparatus
-
Test cell (e.g., 120 mL, stainless steel or Hastelloy) with a low phi-factor (thermal inertia)
-
Magnetic or mechanical stirrer
-
Thermocouple and pressure transducer
-
Sample (typically 40-100 g)
Procedure:
-
System Assembly:
-
Load the sample into the test cell.
-
Insert the stirrer and assemble the test cell with the thermocouple and pressure transducer.
-
Place the test cell inside the VSP2 containment vessel.
-
-
Experimental Setup (Heat-Wait-Search Mode):
-
Heat: The system heats the sample to a specified starting temperature.
-
Wait: The system holds the sample at this temperature for a defined period to allow for thermal equilibration.
-
Search: The system monitors the sample temperature for a self-heating rate that exceeds a predefined threshold (e.g., 0.02 °C/min).
-
-
Data Acquisition:
-
Once an exotherm is detected, the VSP2 heaters will track the sample temperature to maintain adiabatic conditions (i.e., no heat loss to the surroundings).
-
The temperature and pressure of the sample are recorded as a function of time.
-
-
Data Analysis:
-
Plot temperature and pressure versus time.
-
Calculate the rates of temperature rise (dT/dt) and pressure rise (dP/dt) as a function of temperature.
-
This data can be used to determine the time to maximum rate (TMR) and to size an appropriate emergency relief system.[8]
-
Visualizations
Logical Workflow for Managing Thermal Runaway Risk
Caption: A workflow for mitigating thermal runaway risk.
Factors Contributing to Thermal Runaway
Caption: The cycle of factors leading to thermal runaway.
References
- 1. unece.org [unece.org]
- 2. nouryon.com [nouryon.com]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. arkema.com [arkema.com]
- 6. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 7. aidic.it [aidic.it]
- 8. Vent Sizing Package 2 (VSP2) | Prosense [prosense.net]
Technical Support Center: Purification of Products from (tert-Butylperoxy)(triphenyl)silane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction products when using (tert-butylperoxy)(triphenyl)silane.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common byproducts in reactions involving this compound? | The primary byproducts are triphenylsilanol (Ph₃SiOH) and tert-butanol. Triphenylsilanol is formed from the reaction of the silyl peroxide with moisture or during aqueous workup. Tert-butanol is generated as the peroxy group is transferred to the substrate. Unreacted this compound may also be present. |
| Is this compound stable to silica gel chromatography? | While some silyl peroxides can be purified by silica gel chromatography, they are also known to be sensitive. The stability can be influenced by the specific structure of the silyl peroxide and the activity of the silica gel. It is advisable to perform a quick spot test on a TLC plate to assess stability before committing the entire sample to a column. Neutralized silica gel or alumina may be a safer alternative if decomposition is observed. |
| How can I effectively remove triphenylsilanol from my reaction mixture? | Triphenylsilanol is a polar compound that can often be separated from less polar products by standard silica gel chromatography. Using a solvent system with a moderate polarity, such as a hexane/ethyl acetate gradient, will typically allow for the elution of the desired product before the more polar triphenylsilanol. In some cases, a mild basic wash during the workup can help to remove some of the triphenylsilanol, but care must be taken not to hydrolyze the desired product. |
| What are the best practices for the workup of a reaction involving this compound? | A typical workup involves quenching the reaction with a reducing agent to destroy any unreacted peroxide. A common and safe choice is an aqueous solution of sodium thiosulfate (Na₂S₂O₃)[1]. After quenching, the mixture is typically extracted with an organic solvent. A subsequent wash with saturated aqueous sodium bicarbonate can help to remove acidic byproducts. Finally, a brine wash is used to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate. |
| My product, a silyl ether, seems to be decomposing during purification. What could be the cause? | Silyl ethers can be sensitive to both acidic and basic conditions. If you are using silica gel for chromatography, its slightly acidic nature can sometimes lead to the cleavage of the silyl ether.[2] Consider using deactivated (neutral) silica gel or another stationary phase like alumina. Additionally, ensure that your solvents are free of acidic or basic impurities. |
Troubleshooting Guides
Problem 1: Difficulty separating the desired product from triphenylsilanol by column chromatography.
Symptoms:
-
TLC analysis shows overlapping spots for the product and triphenylsilanol.
-
Column chromatography fractions contain a mixture of the product and triphenylsilanol.
Possible Causes:
-
The polarity of the product and triphenylsilanol are too similar for effective separation with the chosen solvent system.
-
The column is overloaded with the crude material.
Solutions:
| Solution | Detailed Protocol |
| Optimize the Solvent System | Perform a thorough TLC analysis using a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will show a clear separation between the product and triphenylsilanol spots, with the product having an Rf value between 0.2 and 0.4. |
| Use a Different Stationary Phase | If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity.[3] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., methanol/water or acetonitrile/water), can be very effective for separating compounds with different polarities.[4] |
| Chemical Derivatization | In challenging cases, consider converting the triphenylsilanol impurity into a more easily separable derivative. For example, reaction with a bulky silyl chloride could form a much less polar disiloxane, which would elute much faster on a normal-phase column. This approach should be used with caution to ensure the desired product is not affected. |
Workflow for Troubleshooting Product and Triphenylsilanol Separation:
Caption: Troubleshooting workflow for separating the desired product from triphenylsilanol.
Problem 2: The desired product is not detected after purification, or the yield is very low.
Symptoms:
-
No product is observed in the fractions after column chromatography.
-
The isolated yield is significantly lower than expected based on the reaction monitoring (e.g., TLC or LC-MS of the crude mixture).
Possible Causes:
-
The product is unstable on the stationary phase (e.g., silica gel).
-
The product is volatile and was lost during solvent removal.
-
The product is highly polar and did not elute from the column with the chosen solvent system.
Solutions:
| Solution | Detailed Protocol |
| Assess Product Stability | Before performing column chromatography, spot the crude reaction mixture on a TLC plate and let it sit for an extended period (e.g., 30-60 minutes) before eluting. If the product spot diminishes or new spots appear, it may indicate instability on silica gel. |
| Use a Deactivated Stationary Phase | If instability on silica is suspected, use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent or by using commercially available deactivated silica. Neutral alumina is also a good alternative. |
| Modify the Workup | If the product is suspected to be volatile, avoid prolonged exposure to high vacuum or elevated temperatures during solvent evaporation. Use a rotary evaporator with a cooled trap and moderate vacuum. For very volatile compounds, it may be necessary to analyze the product directly in solution or use a gentler purification method like preparative TLC. |
| Increase Eluent Polarity | If the product is highly polar, it may be strongly adsorbed to the silica gel. Gradually increase the polarity of the eluent. For very polar compounds, it may be necessary to add a small percentage of a highly polar solvent like methanol or even acetic acid to the eluent to facilitate elution. |
Logical Flow for Investigating Low Product Yield:
Caption: Decision tree for troubleshooting low product yield after purification.
Experimental Protocols
General Workup Procedure for this compound Reactions
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue stirring for 15-30 minutes to ensure all residual peroxide is quenched. To test for the presence of peroxides, commercially available peroxide test strips can be used, or a potassium iodide-starch test can be performed[1].
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol for Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent system, gradually increasing the polarity as needed to move the desired product down the column. The choice of eluent will be guided by prior TLC analysis.
-
Fraction Collection: Collect fractions as the solvent elutes from the column. Monitor the composition of the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
strategies for enhancing the selectivity of (tert-Butylperoxy)(triphenyl)silane
Welcome to the technical support center for (tert-Butylperoxy)(triphenyl)silane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their use of this versatile oxidizing agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a specialized oxidizing agent. While specific examples in the literature are not as abundant as for reagents like tert-butyl hydroperoxide (TBHP), by analogy, it is used for selective oxidation reactions. Its triphenylsilyl group can influence reactivity and selectivity due to steric bulk and electronic effects. Potential applications, similar to other silyl peroxides and hydroperoxides, include:
-
Epoxidation of alkenes: The bulky triphenylsilyl group can offer diastereoselectivity in the epoxidation of chiral allylic alcohols.
-
Allylic and Benzylic Oxidation: Conversion of allylic and benzylic C-H bonds to carbonyls or alcohols.
-
Oxidation of heteroatoms: Selective oxidation of sulfides to sulfoxides or amines to N-oxides.
Q2: How does the triphenylsilyl group affect the reactivity and selectivity compared to tert-butyl hydroperoxide (TBHP)?
The triphenylsilyl group introduces significant steric hindrance around the peroxy bond. This can lead to:
-
Increased Stereoselectivity: The bulky group can enhance facial selectivity in reactions with chiral substrates.
-
Modified Chemoselectivity: It may react preferentially with less sterically hindered functional groups in a polyfunctional molecule.
-
Altered Reactivity: The electronic nature of the silicon atom can influence the O-O bond strength and the overall reaction kinetics, potentially requiring different activation methods compared to TBHP.
Q3: What are the recommended storage and handling procedures for this compound?
As with all organic peroxides, this compound should be handled with care due to its potential for thermal decomposition.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat sources, light, and incompatible materials such as strong acids, bases, reducing agents, and metals.
-
Handling: Use in a well-ventilated fume hood. Avoid friction, grinding, and impact. Use compatible tools and equipment (e.g., plastic or ceramic spatulas). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Reagent | - Test for peroxide activity using commercially available test strips. - Ensure the reagent has been stored correctly. |
| 2. Insufficient Activation | - For many substrates, a catalyst (e.g., a transition metal salt like Cu(I), Co(II), or Rh(II) complex) may be required. - Increase reaction temperature incrementally, monitoring for decomposition. | |
| 3. Inappropriate Solvent | - The reaction may be sensitive to the solvent polarity. Aprotic solvents are often preferred for oxidations with hydroperoxides to avoid deactivation of the catalyst or oxidant.[1] | |
| Poor Selectivity (Chemoselectivity) | 1. Over-oxidation | - Reduce the reaction time or temperature. - Use a stoichiometric amount of the oxidant or add it slowly to the reaction mixture. |
| 2. Multiple Reactive Sites | - Lower the reaction temperature to enhance selectivity for the more reactive site. - The choice of catalyst can significantly influence which functional group is oxidized. Screen different metal catalysts. | |
| Poor Stereoselectivity | 1. Insufficient Steric Influence | - The inherent stereochemistry of the substrate may not be sufficient to direct the oxidation. - Consider using a chiral catalyst or ligand to induce asymmetry. |
| 2. Non-optimal Solvent | - The solvent can affect the transition state geometry. Screen a range of solvents with varying polarities. | |
| Formation of Side Products | 1. Radical Side Reactions | - Radical pathways can lead to a mixture of products.[2] Add a radical scavenger if the desired reaction is not radical-mediated. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent autoxidation. |
| 2. Catalyst Decomposition | - Some catalysts may be unstable under the reaction conditions, leading to undesired side reactions. - Use a more robust catalyst or add a stabilizing ligand. |
Data Presentation
The selectivity of oxidation reactions using peroxide reagents is highly dependent on the choice of catalyst and solvent. The following table summarizes general trends observed in analogous systems, which can serve as a starting point for optimizing reactions with this compound.
| Substrate Type | Catalyst | Solvent | Typical Major Product | Selectivity Trend |
| Cyclic Alkene | Rh₂(cap)₄ | Dichloromethane | Allylic Ketone | High selectivity for allylic oxidation over epoxidation.[3] |
| Allylic Alcohol | Titanium Salalen | Chloroform | syn-Epoxy Alcohol | High diastereoselectivity is achievable with appropriate chiral catalysts.[4] |
| Sulfide | (Metal-free) | Acetic Acid | Sulfoxide | High chemoselectivity can be achieved without over-oxidation to the sulfone.[5] |
| Cyclic Alkene | Na-Tiβ Zeolite | Acetonitrile | Epoxide | Aprotic, polar solvents can favor epoxidation.[1] |
Experimental Protocols
General Protocol for a Catalytic Allylic Oxidation
This protocol is a general guideline adapted from procedures for similar oxidations and should be optimized for specific substrates.[3][6]
-
Preparation: To a solution of the alkene substrate (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask, add the catalyst (e.g., a Rh(II) or Cu(I) complex, 1-5 mol%).
-
Reaction Initiation: Add this compound (1.2 mmol, 1.2 equivalents) to the mixture.
-
Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A generalized catalytic cycle for the activation of this compound.
Caption: A logical workflow for optimizing reaction selectivity.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Advances in radical peroxidation with hydroperoxides [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide: (tert-Butylperoxy)(triphenyl)silane versus tert-Butyl Hydroperoxide (TBHP) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an oxidizing agent is pivotal to the success of a transformation. While tert-butyl hydroperoxide (TBHP) has long been a workhorse for a variety of oxidation reactions, silyl peroxides, such as (tert-butylperoxy)(triphenyl)silane, have emerged as potent alternatives offering distinct advantages in reactivity. This guide provides an objective comparison of this compound and TBHP, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Introduction to the Oxidizing Agents
tert-Butyl Hydroperoxide (TBHP) is a commercially available and widely utilized organic peroxide.[1] It is known for its affordability, relatively high stability for a peroxide, and its versatility in a vast array of oxidation reactions, including epoxidations, allylic oxidations, and the oxidation of sulfides.[2] TBHP can act as both a nucleophilic and a radical oxidizing agent, often requiring activation by a metal catalyst.
This compound (Ph₃SiOOBu-t) belongs to the class of silyl peroxides. These compounds are generally synthesized by the reaction of a silyl chloride with a hydroperoxide. While less common than TBHP, silyl peroxides have garnered attention for their enhanced reactivity in certain oxidation processes. The silicon-oxygen bond is believed to play a crucial role in activating the peroxide moiety, leading to different reactivity profiles compared to their carbon-based analogues.
Performance Comparison in Key Organic Transformations
Direct comparative studies between this compound and TBHP are not extensively documented in peer-reviewed literature. However, studies on analogous trimethylsilyl peroxides provide strong evidence for the significantly higher reactivity of silyl peroxides.
Oxidation of Sulfides to Sulfoxides
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. While TBHP is effective, often in the presence of a catalyst, silyl peroxides have demonstrated markedly superior reaction rates.
Experimental Data Summary
| Reagent | Substrate | Solvent | Temperature (°C) | Relative Rate | Yield (%) | Reference |
| (tert-Butylperoxy)(trimethyl)silane | 1-thia-4-oxacyclohexane | CDCl₃ | 25 | >50 | High | [3] |
| TBHP | 1-thia-4-oxacyclohexane | CDCl₃ | 25 | 1 | Moderate | [3] |
Note: Data for (tert-butylperoxy)(trimethyl)silane is used as a proxy for this compound due to the lack of direct comparative data for the latter. The trend of enhanced reactivity is expected to be similar.
The data clearly indicates that silyl peroxides can accelerate the oxidation of sulfides by more than 50-fold compared to TBHP under similar conditions. This enhanced reactivity can lead to shorter reaction times and potentially milder reaction conditions.
Epoxidation of Alkenes
Epoxidation of alkenes is another area where both reagents are employed. TBHP is a classical reagent for this transformation, famously used in the Sharpless asymmetric epoxidation. Silyl peroxides are also capable of epoxidizing alkenes, and theoretical studies suggest a lower activation barrier for oxygen transfer compared to alkyl hydroperoxides, which is consistent with higher reactivity.
Conceptual Reaction Scheme
References
Silyl Peroxides vs. Traditional Peroxide Reagents: A Comparative Guide
In the landscape of synthetic chemistry, peroxide reagents are indispensable for a vast array of oxidative transformations. While traditional organic and inorganic peroxides have long been the workhorses in this domain, silyl peroxides have emerged as a versatile and advantageous class of reagents. This guide provides a detailed comparison of silyl peroxides and traditional peroxide reagents, focusing on their performance, safety, and applications, supported by experimental data and protocols.
At a Glance: Key Advantages of Silyl Peroxides
Silyl peroxides offer several distinct advantages over their traditional counterparts, making them highly attractive for modern organic synthesis. These benefits include enhanced stability, unique reactivity, and often milder and more selective reaction conditions.
| Feature | Silyl Peroxides | Traditional Peroxides (e.g., Alkyl Hydroperoxides, Diacyl Peroxides) |
| Thermal Stability | Generally higher, with O-O bond dissociation enthalpies around 53-55 kcal/mol for common examples.[1][2] | Variable, but often lower. For instance, bis(tert-butyl) peroxide has an O-O bond dissociation enthalpy of about 45 kcal/mol.[1] |
| Safety Profile | Can often be synthesized and handled with greater ease, with some being stable for storage at the lab bench.[3] The synthesis of certain derivatives, like silyl monoperoxyketals, avoids the isolation of unstable hydroperoxy intermediates.[4] | Many are notoriously unstable, sensitive to heat, shock, and friction, and can be explosive.[5] They often require stringent storage conditions.[6][7][8][9] |
| Reactivity | Exhibit unique reactivity, such as in the cobalt-catalyzed peroxidation of silyl enol ethers.[3][4] They can act as efficient sources of alkyl radicals under mild, reductive conditions.[3] In some oxidation reactions, they show enhanced reactivity due to silicon's ability to stabilize transition states.[2] | Broadly reactive as oxidants and radical initiators.[5] Their reactivity is often harnessed in polymerization and epoxidation reactions.[10][11] |
| Selectivity | Can offer high regioselectivity, as seen in the synthesis of silyl monoperoxyketals.[3][4] | Selectivity can be a challenge and is highly dependent on the specific reagent and reaction conditions. |
| Applications | Generation of alkyl radicals for C-C, C-N, and C-O bond formation, synthesis of complex cyclic peroxides like 1,2-dioxolanes, and specialized oxidation reactions.[3][4] | Widely used as initiators in radical polymerization, bleaching agents, and general oxidants.[5] |
Performance Comparison in Key Applications
The distinct properties of silyl peroxides translate into superior performance in several synthetic applications.
Synthesis of 1,2-Dioxolanes
The synthesis of 1,2-dioxolanes, a core motif in many biologically active natural products, highlights the efficiency of silyl peroxides. The use of silyl monoperoxyketals, derived from the cobalt-catalyzed peroxidation of silyl enol ethers, provides a streamlined and high-yielding route to these valuable structures.[3][4]
| Reagent/Method | Product | Yield | Reaction Time | Reference |
| Silyl Monoperoxyketal (from silyl enol ether) | 1,2-Dioxolane | 54-96% | Not specified | [3][4] |
| Traditional methods (e.g., via peroxycarbenium ions from other precursors) | 1,2-Dioxolane | Moderate to good yields, but can suffer from lower diastereoselectivity and harsher conditions. | Not specified | [12] |
Radical Generation
Silyl peroxides are excellent precursors for the generation of alkyl radicals under mild, reductive conditions, which can then be used in a variety of coupling reactions.[3] This contrasts with many traditional methods that may require harsher conditions to initiate radical formation.
Experimental Protocols
Synthesis of Silyl Monoperoxyketals and 1,2-Dioxolanes
This two-step procedure exemplifies the utility of silyl peroxides in constructing complex molecules.
Step 1: Cobalt-Catalyzed Peroxidation of a Silyl Enol Ether
A solution of the silyl enol ether in a suitable solvent (e.g., trifluorotoluene) is treated with a catalytic amount of a cobalt(II) salt (e.g., Co(thd)₂). The reaction mixture is then exposed to molecular oxygen and a trialkylsilane (e.g., triethylsilane). The reaction typically proceeds at room temperature and is monitored by TLC or GC-MS until the starting material is consumed. The resulting silyl monoperoxyketal is then isolated using standard workup and purification procedures.[4]
Step 2: Annulation to form a 1,2-Dioxolane
The purified silyl monoperoxyketal is dissolved in an appropriate solvent and treated with a Lewis acid to generate a peroxycarbenium ion. This intermediate then undergoes a [3+2] annulation to furnish the 1,2-dioxolane product.[3][4]
Signaling Pathways and Reaction Mechanisms
The enhanced reactivity of silyl peroxides in certain oxidation reactions can be attributed to the role of the silicon atom in stabilizing the transition state. In the epoxidation of alkenes, for example, 1,2-silicon bridging in the transition state leads to a significant reduction in the activation barrier compared to the analogous reaction with dialkyl peroxides.[1]
Safety and Handling
A critical advantage of silyl peroxides lies in their generally improved safety profile compared to many traditional organic peroxides. A comparison of the safety data for bis(trimethylsilyl) peroxide and tert-butyl hydroperoxide illustrates this point.
| Hazard Information | Bis(trimethylsilyl) peroxide | tert-Butyl hydroperoxide (70% solution in water) |
| GHS Hazard Statements | H242: Heating may cause a fire.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[13] | H226: Flammable liquid and vapor.H242: Heating may cause a fire.H302: Harmful if swallowed.H311+H331: Toxic in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H341: Suspected of causing genetic defects.[8] |
| Storage | Store in sealed containers below 10°C (50°F). Protect from sunlight. Store away from flammable or combustible materials, metals, and oxidizing agents.[13] | Keep refrigerated. Keep away from clothing and other combustible materials. Keep away from open flames, hot surfaces, and sources of ignition.[7] |
| Stability | Stable in sealed containers stored below 10°C. Polymerization can occur at elevated temperatures.[13] | Thermally unstable. May explode on heating. Reacts violently with combustible and reducing materials.[6][7] |
Conclusion
Silyl peroxides represent a significant advancement in the field of oxidative chemistry. Their enhanced stability, unique reactivity, and improved safety profile make them powerful tools for a range of synthetic transformations, particularly in the construction of complex molecules. While traditional peroxides remain valuable for many large-scale industrial processes, the advantages offered by silyl peroxides position them as a superior choice for numerous applications in research, discovery, and development, where safety, selectivity, and efficiency are paramount.
References
- 1. tert-Butyl hydroperoxide MSDS - 814006 - Merck [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of silyl monoperoxyketals by regioselective cobalt-catalyzed peroxidation of silyl enol ethers: application to the synthesis of 1,2-dioxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Silyl Monoperoxyketals by Regioselective Cobalt-Catalyzed Peroxidation of Silyl Enol Ethers: Application to the Synthesis of 1,2-Dioxolanes [organic-chemistry.org]
- 5. Organic peroxides - Wikipedia [en.wikipedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Polymerization Reactions [chemed.chem.purdue.edu]
- 11. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
- 13. gelest.com [gelest.com]
A Comparative Guide to Analytical Methods for the Quantification of (tert-Butylperoxy)(triphenyl)silane
For researchers, scientists, and drug development professionals, the accurate quantification of active reagents like (tert-Butylperoxy)(triphenyl)silane is critical for ensuring reaction stoichiometry, monitoring stability, and maintaining quality control. This guide provides a comparative overview of potential analytical methods for the quantification of this organosilicon peroxide, complete with experimental protocols and validation considerations.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The primary candidates for quantifying this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Iodometric Titration.
| Parameter | HPLC | Gas Chromatography (GC) | Iodometric Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas. | Redox reaction where the peroxide oxidizes iodide to iodine, which is then titrated. |
| Specificity | High; can separate the analyte from impurities and degradation products. | Moderate to High; potential for thermal degradation of the analyte.[1] | Low; measures total peroxide content and is susceptible to interference from other oxidizing agents.[2] |
| Sensitivity | High (µg/mL to ng/mL levels).[3] | High (µg/mL levels).[4] | Moderate (mmol/kg levels).[5] |
| Precision | High (RSD < 2%).[3] | High (RSD < 5%).[4] | Moderate (RSD 5-10%).[4] |
| Sample Throughput | Moderate to High. | Moderate. | High. |
| Instrumentation | HPLC system with UV or other suitable detector. | GC system with FID or MS detector. | Basic laboratory glassware (burette, flasks). |
| Advantages | High specificity and sensitivity; suitable for stability studies. | Good for volatile impurities; can be coupled with MS for identification. | Simple, inexpensive, and requires minimal specialized equipment. |
| Disadvantages | Higher cost of instrumentation and solvents. | Potential for thermal decomposition of the analyte; siloxanes can interfere.[1][6] | Low specificity; interference from other oxidizing/reducing agents. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for each technique, which should be optimized and validated for the specific laboratory conditions and sample matrix.
1. High-Performance Liquid Chromatography (HPLC)
This method is adapted from a general procedure for dialkyl peroxides and would require optimization for this compound.[3]
-
Instrumentation: HPLC with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 220-260 nm due to the phenyl groups).
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Quantify the analyte by comparing its peak area to the calibration curve.
2. Gas Chromatography (GC)
This protocol is based on general methods for organosilicon compounds and requires careful consideration of the thermal stability of the peroxide.[1][4]
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS). A capillary column suitable for organosilicon compounds (e.g., a low-to-mid polarity phase) should be used.
-
Injector Temperature: Keep as low as possible to minimize on-column decomposition (e.g., 150-200 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature that allows for the elution of the analyte without degradation (e.g., up to 250 °C).
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Detector Temperature: FID: 250-300 °C; MS transfer line: heated to prevent condensation.
-
Standard and Sample Preparation: Dissolve accurately weighed amounts of the standard and sample in a suitable solvent (e.g., heptane or toluene).
-
Analysis: Inject a small volume of the prepared solution. Identify the analyte peak by its retention time and quantify using a calibration curve. The use of an internal standard is recommended for improved accuracy.
3. Iodometric Titration for Peroxide Value
This is a classic wet chemistry method for determining the total peroxide content.[2][5][7]
-
Reagents:
-
Procedure:
-
Accurately weigh a suitable amount of the sample into a flask with a stopper.
-
Add the solvent mixture and swirl to dissolve the sample.
-
Add the saturated KI solution, stopper the flask, and swirl. Let it react in the dark for a specified time (e.g., 1-5 minutes).
-
Add deionized water to stop the reaction.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add a few drops of starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Perform a blank titration under the same conditions.
-
-
Calculation: The peroxide value is calculated based on the volume of titrant consumed.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[9][10][11] The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for analytical method validation.
Chemical Pathway: this compound
Understanding the structure and potential decomposition of the analyte is important for method development, particularly for techniques like GC where thermal stability is a concern.
Caption: Potential decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 3. Quantitative determination of organic peroxides | Semantic Scholar [semanticscholar.org]
- 4. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. edqm.eu [edqm.eu]
- 10. ikev.org [ikev.org]
- 11. youtube.com [youtube.com]
Assessing the Efficiency of (tert-Butylperoxy)(triphenyl)silane as a Radical Initiator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and drug development, the choice of a radical initiator is pivotal to controlling reaction kinetics, polymer properties, and overall process efficiency. (tert-Butylperoxy)(triphenyl)silane has emerged as a noteworthy candidate in this class of compounds. This guide provides an objective comparison of its performance with established radical initiators, supported by available experimental data and detailed methodologies.
Performance Comparison of Radical Initiators
Table 1: Decomposition Characteristics of Common Radical Initiators
| Initiator | Structure | 10-Hour Half-Life Temperature (°C) | 1-Hour Half-Life Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Notes |
| This compound | Ph₃SiOOBuᵗ | Data not available | Data not available | Data not available | Expected to have thermal stability influenced by the Si-O bond. |
| Benzoyl Peroxide (BPO) | (PhCO)₂O₂ | 72[1] | 91[1] | ~124 | Widely used, but can undergo induced decomposition. |
| Dicumyl Peroxide (DCP) | (PhC(CH₃)₂)₂O₂ | 114[1] | 135[1] | ~150 | Stable at room temperature, suitable for higher temperature applications. |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | (NC(CH₃)₂CN)₂ | 64 | 82 | ~130 | Decomposition is not solvent-dependent and avoids oxygenated byproducts. |
Note: Half-life temperatures are dependent on the solvent used. The values presented are typical and should be considered as a general guide.
In-Depth Look at Initiator Efficiency
Initiator efficiency (f) is a critical factor that quantifies the fraction of radicals generated that successfully initiate a polymerization chain. It is a value less than 1, as some radicals are lost to side reactions within the "solvent cage". The efficiency is influenced by the viscosity of the medium and the reactivity of the generated radicals.
While quantitative efficiency data for this compound is unavailable, silyl peroxides, in general, are known to generate silyloxy and carbon-centered radicals upon thermal decomposition. The bulky triphenylsilyl group may influence the cage effect and the subsequent reactivity of the generated radicals.
Experimental Protocols
To ensure reproducible and comparable results when assessing initiator efficiency, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Decomposition Kinetics using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermal decomposition of radical initiators. It measures the heat flow associated with the decomposition process as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the radical initiator into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected decomposition temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature above the completion of the decomposition.
-
Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis:
-
The onset temperature of the exothermic decomposition peak provides an indication of the thermal stability.
-
The area under the exotherm is proportional to the heat of decomposition (ΔH_d).
-
The Kissinger method can be applied to the data from multiple heating rates to determine the activation energy (Ea) of decomposition.
-
Caption: Workflow for DSC analysis of radical initiator decomposition.
Polymerization Studies to Determine Initiator Efficiency
The ultimate test of an initiator's efficiency is its performance in a polymerization reaction. By monitoring the rate of polymerization and the molecular weight of the resulting polymer, the initiator efficiency can be estimated.
Methodology:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve a known concentration of the initiator and monomer in a suitable solvent.
-
Polymerization: Heat the reaction mixture to a constant temperature and maintain it for a specific duration.
-
Monitoring Conversion: Periodically take samples and determine the monomer conversion using techniques like gravimetry, spectroscopy (e.g., NMR, IR), or chromatography (e.g., GC, HPLC).
-
Molecular Weight Analysis: At the end of the reaction, precipitate the polymer, dry it, and determine its number-average molecular weight (Mn) using Gel Permeation Chromatography (GPC).
-
Efficiency Calculation: The initiator efficiency (f) can be calculated using the following equation, which relates the theoretical and experimental molecular weights:
-
f = (2 * M_monomer * [Monomer]₀ * Conversion) / (k_d * [Initiator]₀ * t * M_n_exp) where M_monomer is the monomer molecular weight, [Monomer]₀ and [Initiator]₀ are the initial concentrations, Conversion is the fractional monomer conversion, k_d is the initiator decomposition rate constant at the reaction temperature, t is the reaction time, and M_n_exp is the experimentally determined number-average molecular weight.
-
Radical Initiation Mechanism
The thermal decomposition of a peroxide-based radical initiator, such as this compound, proceeds via the homolytic cleavage of the weak oxygen-oxygen bond. This generates two primary radicals which can then initiate the polymerization process.
Caption: General mechanism of radical polymerization initiated by a peroxide.
Conclusion
While a definitive quantitative assessment of this compound's efficiency as a radical initiator is hampered by the current lack of specific decomposition kinetic data, its structural features suggest it is a viable candidate for initiating radical polymerization. The presence of the triphenylsilyl group may offer unique solubility and stability characteristics compared to purely organic peroxides. Researchers and drug development professionals are encouraged to perform direct comparative studies using the detailed experimental protocols outlined in this guide to ascertain its precise performance for their specific applications. The established initiators, BPO, DCP, and AIBN, provide robust benchmarks against which the efficacy of novel initiators like this compound can be judiciously evaluated.
References
A Comparative Guide to the Reactivity of (tert-Butylperoxy)(triphenyl)silane and Other Common Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of (tert-Butylperoxy)(triphenyl)silane with other widely used oxidizing agents in organic synthesis, namely hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). While direct quantitative comparative studies on this compound are limited in publicly available literature, this guide synthesizes information on the general reactivity of silyl peroxides to offer a qualitative and extrapolated comparison.
The information presented herein is intended to guide researchers in designing experiments and considering this compound as a potentially advantageous oxidizing agent in terms of reactivity and selectivity.
Qualitative Reactivity Comparison
Organosilyl peroxides, such as this compound, are generally considered to be more reactive than their corresponding hydroperoxides. This enhanced reactivity is attributed to the ability of the silicon atom to stabilize the transition state during the oxidation process. The triphenylsilyl group, with its steric bulk and electronic properties, is expected to influence the selectivity of the oxidation reactions.
Below is a qualitative comparison of the expected reactivity of this compound with hydrogen peroxide and m-CPBA for two common classes of organic transformations: sulfide oxidation and alkene epoxidation.
Table 1: Qualitative Reactivity Comparison of Oxidizing Agents
| Oxidizing Agent | Substrate | Expected Relative Reactivity | Expected Selectivity | Notes |
| This compound | Sulfides | High | Potentially high for sulfoxide | The bulky triphenylsilyl group may influence selectivity towards the mono-oxygenated product. |
| Alkenes | High | Good | Reactivity is expected to be high for both electron-rich and electron-deficient alkenes. | |
| **Hydrogen Peroxide (H₂O₂) ** | Sulfides | Moderate | Good for sulfoxide with catalyst | Often requires a catalyst (e.g., acid or metal) for efficient oxidation. Over-oxidation to sulfone can occur. |
| Alkenes | Low to Moderate | Moderate | Generally requires activation (e.g., with a metal catalyst or in the presence of an activating group) for epoxidation. | |
| m-CPBA | Sulfides | High | Good for sulfoxide | A widely used and effective reagent for sulfide oxidation. |
| Alkenes | High | Excellent | Highly effective for the epoxidation of a wide range of alkenes. |
Experimental Protocols
Detailed experimental protocols for the oxidation of a representative sulfide (thioanisole) and a representative alkene (cyclohexene) are provided below for hydrogen peroxide and m-CPBA. A hypothetical protocol for this compound is also included, with estimated reaction conditions based on its expected higher reactivity.
Sulfide Oxidation: Thioanisole to Methylphenylsulfoxide
Experimental Workflow for Comparing Sulfide Oxidation
Caption: General workflow for comparing sulfide oxidation.
Protocol 1: Oxidation with Hydrogen Peroxide [1][2]
-
Materials: Thioanisole, 30% Hydrogen Peroxide, Acetic Acid, Sodium Bicarbonate solution, Dichloromethane, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a solution of thioanisole (1.0 mmol) in glacial acetic acid (5 mL) is added 30% hydrogen peroxide (1.2 mmol) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
The product is purified by column chromatography on silica gel.
-
Protocol 2: Oxidation with m-CPBA
-
Materials: Thioanisole, m-CPBA (77%), Dichloromethane, Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a solution of thioanisole (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added m-CPBA (1.1 mmol) portionwise.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC.
-
Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution (2 x 10 mL) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The product is purified by column chromatography on silica gel.
-
Hypothetical Protocol 3: Oxidation with this compound
-
Materials: Thioanisole, this compound, Dichloromethane, Saturated Sodium Thiosulfate solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a solution of thioanisole (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added a solution of this compound (1.05 mmol) in dichloromethane dropwise.
-
The reaction is expected to be rapid; monitor closely by TLC starting immediately.
-
Upon completion, the reaction is quenched with a saturated sodium thiosulfate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography on silica gel.
-
Alkene Epoxidation: Cyclohexene to Cyclohexene Oxide
Proposed Mechanism for Silyl Peroxide Epoxidation
Caption: Proposed transition state for alkene epoxidation.
Protocol 4: Epoxidation with Hydrogen Peroxide (with catalyst) [3]
-
Materials: Cyclohexene, 30% Hydrogen Peroxide, Manganese(II) sulfate, Sodium Bicarbonate, Methanol.
-
Procedure:
-
To a vigorously stirred solution of cyclohexene (1.0 mmol) and manganese(II) sulfate (0.01 mmol) in methanol (5 mL) is added a solution of sodium bicarbonate (0.2 mmol) in water (1 mL).
-
30% Hydrogen peroxide (2.0 mmol) is then added dropwise, and the mixture is stirred at room temperature.
-
The reaction is monitored by GC analysis of aliquots.
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure to yield the crude epoxide.
-
Protocol 5: Epoxidation with m-CPBA [4][5]
-
Materials: Cyclohexene, m-CPBA (77%), Dichloromethane, Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a solution of cyclohexene (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added m-CPBA (1.2 mmol) portionwise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution (2 x 10 mL) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the crude epoxide.
-
Hypothetical Protocol 6: Epoxidation with this compound
-
Materials: Cyclohexene, this compound, Dichloromethane, Saturated Sodium Thiosulfate solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a solution of cyclohexene (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added a solution of this compound (1.1 mmol) in dichloromethane dropwise.
-
The reaction is expected to proceed rapidly; monitor by TLC or GC immediately after addition.
-
Upon completion, the reaction is quenched with a saturated sodium thiosulfate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure to yield the crude epoxide.
-
Reaction Mechanisms and Logical Relationships
The enhanced reactivity of silyl peroxides is a key feature that distinguishes them from hydroperoxides. The following diagram illustrates the proposed mechanism for the oxidation of a generic substrate (Nu:) by a silyl peroxide, highlighting the role of the silicon atom.
Proposed General Oxidation Mechanism by a Silyl Peroxide
Caption: General mechanism of oxidation by silyl peroxide.
The silicon atom is believed to assist in the cleavage of the weak O-O bond through the formation of a pentacoordinate silicon intermediate or by stabilizing the developing negative charge on the leaving group. This intramolecular assistance lowers the activation energy of the reaction compared to the analogous reaction with a hydroperoxide.
References
- 1. mdpi.com [mdpi.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 4. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
Evaluating the Green Chemistry of (tert-Butylperoxy)(triphenyl)silane in Oxidation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals seeking greener alternatives in synthetic chemistry, this guide provides a comparative analysis of the green chemistry metrics for reactions utilizing (tert-Butylperoxy)(triphenyl)silane and its common alternatives, tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂). This evaluation focuses on the oxidation of benzyl alcohol as a model reaction, leveraging available experimental data to quantify and compare the environmental footprint of each method.
While this compound is a reagent of interest for oxidation reactions, a comprehensive search of scientific literature did not yield a specific, detailed experimental protocol for the oxidation of benzyl alcohol. Consequently, a direct, quantitative comparison of its green chemistry metrics for this specific transformation is not possible at this time. However, by examining the metrics for well-established alternative oxidants, we can establish a baseline for evaluating the potential green credentials of silyl peroxide-based oxidations.
Comparison of Green Chemistry Metrics
The following table summarizes key green chemistry metrics for the oxidation of benzyl alcohol to benzaldehyde using tert-butyl hydroperoxide and hydrogen peroxide under various reported conditions. These metrics provide a quantitative assessment of the efficiency and environmental impact of each reaction.
| Oxidizing Agent | Catalyst/Conditions | Yield (%) | Atom Economy (%) | Reaction Mass Efficiency (RME) (%) | E-Factor |
| tert-Butyl Hydroperoxide (TBHP) | Ceria-Zirconia Catalyst, Solvent-Free, 90°C, 4h | 98.4 | 55.2 | 52.3 | 0.89 |
| Hydrogen Peroxide (H₂O₂) | Iron Complex Catalyst, Room Temp, 15 min | High (not quantified) | 82.4 | Not Calculable | Not Calculable |
| Hydrogen Peroxide (H₂O₂) | Molybdenum Catalyst, Reflux, 1h | High (not quantified) | 82.4 | Not Calculable | Not Calculable |
| Air (O₂) | Ru/Al₂O₃ Catalyst, Solvent-Free, 100°C, 24h | 62 | ~100 | 62 | 0.61 |
Note: The absence of complete mass balance data in some literature reports prevents the calculation of all metrics for every reaction.
Interpreting the Metrics
-
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a more efficient process with less waste generation at the atomic level. Hydrogen peroxide (H₂O₂) exhibits a significantly higher atom economy than TBHP because its byproduct is water, whereas TBHP generates tert-butanol as a stoichiometric byproduct. Oxidation using air as the oxidant theoretically approaches 100% atom economy.
-
Reaction Mass Efficiency (RME): RME provides a more realistic measure of a reaction's efficiency by considering the actual masses of reactants used to produce a given mass of product, factoring in reaction yield and stoichiometry.
-
E-Factor (Environmental Factor): The E-Factor, conceived by Roger Sheldon, represents the total mass of waste produced per kilogram of product. A lower E-factor signifies a greener process. The solvent-free oxidation with air as the oxidant demonstrates a very low E-factor, highlighting its environmental advantage.
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for evaluating the green chemistry metrics of a chemical reaction, a critical process for assessing the sustainability of synthetic methods.
Caption: Workflow for evaluating reaction green chemistry metrics.
Experimental Protocols
Detailed experimental protocols are essential for the accurate calculation and comparison of green chemistry metrics. Below are representative procedures for the oxidation of benzyl alcohol with TBHP and H₂O₂.
1. Oxidation of Benzyl Alcohol with tert-Butyl Hydroperoxide (TBHP) using a Ceria-Zirconia Catalyst (Solvent-Free)
-
Materials: Benzyl alcohol (30 mmol), tert-butyl hydroperoxide (45 mmol), Ce₀.₈Zr₀.₂O₂ catalyst (0.15 g).
-
Procedure: A 25 mL two-neck round-bottom flask equipped with a reflux condenser and a thermometer is charged with the Ce₀.₈Zr₀.₂O₂ catalyst, benzyl alcohol, and TBHP. The mixture is stirred vigorously (450 rpm) and heated to 90°C for 4 hours. The progress of the reaction is monitored by gas chromatography.
-
Work-up: After completion, the reaction mixture is cooled and diluted with dichloromethane. The catalyst is removed by filtration. The organic layer is then analyzed to determine the yield of benzaldehyde.
2. Catalytic Oxidation of Benzyl Alcohol with Hydrogen Peroxide (H₂O₂) using an Iron Complex Catalyst
-
Materials: Benzyl alcohol (5.0 mL), iron complex catalyst (1.3 mg, 1.6 µmol), 30% hydrogen peroxide solution in water (1.0 mL).
-
Procedure: A 25 mL round-bottom flask is charged with the iron complex catalyst and benzyl alcohol. The mixture is stirred magnetically to dissolve the catalyst. 30% hydrogen peroxide solution is then added via syringe. The reaction is stirred at room temperature for 15 minutes.
-
Work-up: The reaction mixture is analyzed by HPLC to determine the conversion and product distribution.
3. Catalytic Oxidation of Benzyl Alcohol with Hydrogen Peroxide (H₂O₂) using a Molybdenum Catalyst
-
Materials: Benzyl alcohol (5 mL, 50 mmol), tetra(benzyltriethylammonium) octamolybdate catalyst (0.25 g, 0.2 mol%), 15% hydrogen peroxide (12 mL, 60 mmol).
-
Procedure: A 50 mL round-bottom flask is charged with the dry catalyst and benzyl alcohol. 15% hydrogen peroxide is then added. The mixture is refluxed for one hour.
-
Work-up: After cooling to room temperature, the product is isolated by simple distillation. The collected distillate, containing benzaldehyde and water, is separated, and the organic layer is dried over sodium sulfate.
Conclusion and Future Outlook
The evaluation of green chemistry metrics for the oxidation of benzyl alcohol clearly demonstrates the environmental advantages of using hydrogen peroxide and, particularly, air as oxidants over tert-butyl hydroperoxide. The primary drawbacks of TBHP are its lower atom economy due to the formation of a tert-butanol byproduct and its inherent hazards.
While a direct quantitative assessment of this compound is currently hindered by a lack of specific experimental data for this model reaction, a qualitative analysis suggests it would likely face similar atom economy limitations to TBHP, as it would generate triphenylsilanol as a significant byproduct.
Future research should focus on conducting the oxidation of a standard substrate like benzyl alcohol with this compound and meticulously documenting the experimental parameters and mass balance. This would enable a direct and quantitative comparison of its green chemistry metrics against established methods, providing the necessary data for the scientific community to make informed decisions about the adoption of this and other novel silyl peroxide reagents in sustainable synthesis.
A Comparative Guide to the Applications of Triphenylsilyl Peroxides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triphenylsilyl peroxides (TPSPs) are a class of organosilicon compounds that have garnered significant interest in organic synthesis due to their unique reactivity as radical initiators and oxidizing agents. Their applications span from polymerization to selective oxidation reactions. This guide provides an objective comparison of the performance of triphenylsilyl peroxides with common alternative reagents, supported by available experimental data.
Radical Polymerization: An Alternative Initiator
Triphenylsilyl peroxides can serve as initiators for radical polymerization, offering an alternative to conventional initiators like benzoyl peroxide (BPO). The initiation process involves the homolytic cleavage of the O-O bond to generate triphenylsilyloxy radicals, which then initiate the polymerization of monomers such as styrene and methyl methacrylate.
Comparative Performance in Styrene Polymerization
Table 1: Comparison of Initiator Performance in Styrene Polymerization
| Initiator | Monomer | Initiator Conc. (mol/L) | Temperature (°C) | Rate of Polymerization (mol/L·s) | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Benzoyl Peroxide | Styrene | 0.05 | 60 | 1.8 x 10⁻⁵ | 150,000 | 2.1 |
| Benzoyl Peroxide | Styrene | 0.1 | 60 | 2.5 x 10⁻⁵ | 110,000 | 2.3 |
| Triphenylsilyl Peroxide | Styrene | - | - | Data not available | - | - |
Note: The data for benzoyl peroxide is compiled from various literature sources and serves as a benchmark. The lack of comprehensive data for triphenylsilyl peroxide highlights an area for future research.
The initiation efficiency of triphenylsilyl peroxides may differ from that of BPO due to the different stability and reactivity of the generated radicals. The triphenylsilyloxy radical's subsequent reactions, such as hydrogen abstraction or addition to the monomer, will dictate the overall polymerization kinetics and the properties of the resulting polymer.
Experimental Protocol: Bulk Polymerization of Styrene with Benzoyl Peroxide
A representative procedure for the bulk polymerization of styrene initiated by benzoyl peroxide is as follows:
-
Purification of Monomer: Styrene is washed with 10% aqueous sodium hydroxide solution to remove the inhibitor, followed by washing with distilled water until neutral. It is then dried over anhydrous calcium chloride and distilled under reduced pressure.
-
Polymerization: A known quantity of purified styrene and a specific concentration of benzoyl peroxide are placed in a polymerization tube.
-
The tube is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
The sealed tube is then placed in a constant temperature bath to initiate the polymerization.
-
After a predetermined time, the polymerization is quenched by cooling the tube rapidly.
-
The polymer is precipitated by pouring the viscous solution into a large volume of a non-solvent, such as methanol.
-
The precipitated polystyrene is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The conversion is determined gravimetrically, and the molecular weight and polydispersity are determined by techniques like gel permeation chromatography (GPC).
Workflow for Radical Polymerization
Silyl Peroxides in Industrial Applications: A Comparative Guide
In the landscape of industrial chemistry, particularly in polymer synthesis and modification, the choice of initiators and crosslinking agents is pivotal in determining the final properties and performance of materials. Silyl peroxides, a class of organosilicon compounds containing a peroxide group bonded to a silicon atom, have emerged as versatile reagents. This guide provides a comparative analysis of silyl peroxides against other common alternatives in key industrial applications, supported by available data and experimental insights.
Radical Polymerization Initiation
Silyl peroxides can serve as radical initiators for polymerization, offering an alternative to more conventional initiators like organic peroxides and azo compounds. The initiation process involves the homolytic cleavage of the O-O bond to generate silyl- and carbon-centered radicals.
Comparison with Organic Peroxides (e.g., Benzoyl Peroxide) and Azo Compounds (e.g., AIBN)
| Feature | Silyl Peroxides | Organic Peroxides (Benzoyl Peroxide) | Azo Compounds (AIBN) |
| Decomposition | Thermally or photochemically induced. | Thermally induced. | Thermally induced. |
| Initiating Radicals | Silyloxy and alkyl/aryl radicals. | Acyloxy and alkyl/aryl radicals. | Alkyl radicals and nitrogen gas.[1] |
| Byproducts | Silanols, siloxanes. | Carboxylic acids, esters. | Nitrogen gas, tetramethylsuccinonitrile.[1] |
| Advantages | Can introduce silicon-containing end groups, potentially improving thermal stability and surface properties of the polymer. | Well-established and widely used. | Decomposition rate is largely independent of the solvent.[2] |
| Disadvantages | Less common and potentially higher cost. Limited comparative kinetic data available. | Can undergo induced decomposition. Oxygenated byproducts can sometimes be undesirable.[1] | Release of nitrogen gas may be undesirable in some applications. |
Experimental Protocol: Radical Polymerization of Styrene
A typical experimental setup for comparing initiator efficiency would involve the bulk polymerization of styrene at a controlled temperature.
-
Preparation: Three separate reaction vessels are charged with purified styrene monomer.
-
Initiator Addition: Equimolar amounts of a silyl peroxide (e.g., tert-butylperoxy trimethylsilane), benzoyl peroxide, and AIBN are added to each respective vessel.
-
Polymerization: The reactions are carried out at a constant temperature (e.g., 70°C) under an inert atmosphere.
-
Analysis: Aliquots are taken at regular intervals to determine the conversion of monomer to polymer gravimetrically or via spectroscopy. The molecular weight and polydispersity of the resulting polystyrene are determined by gel permeation chromatography (GPC).
While specific comparative data for silyl peroxides is scarce in publicly available literature, the efficiency of benzoyl peroxide as a thermal initiator is well-documented.[3] It is known to be more efficient than some other common thermal initiators like azo-bis-isobutyronitrile (AIBN).[3]
Crosslinking of Polymers
Silyl peroxides can be utilized in the crosslinking of polymers such as polyethylene and silicone rubber. However, a more prevalent industrial method, often referred to as "silane crosslinking," involves the use of a conventional organic peroxide to graft a vinylsilane onto the polymer backbone, which is then crosslinked through a moisture-curing process.[4][5][6]
Comparison of Crosslinking Methods for Polyethylene
| Feature | Silane Crosslinking (with Peroxide Grafting) | Peroxide Crosslinking (e.g., Dicumyl Peroxide - DCP) | Radiation Crosslinking |
| Mechanism | Peroxide-initiated grafting of vinylsilane, followed by hydrolysis and condensation of silanol groups to form siloxane crosslinks.[5] | Peroxide decomposition generates free radicals that abstract hydrogen from polymer chains, leading to C-C crosslinks.[5][7] | High-energy radiation creates polymer radicals that combine to form C-C crosslinks. |
| Process | Two-step process: grafting and then moisture curing.[6] | Single-step process, typically during extrusion.[5] | Post-extrusion step. |
| Cost | Generally considered the most economical method.[4] | Higher cost compared to silane crosslinking.[5] | High initial investment for equipment.[4] |
| Advantages | Economical and environmentally friendly. Crosslinking occurs outside the extruder, offering a broader processing window.[4] | Well-established technology. | No chemical byproducts. |
| Disadvantages | Two-step process. | Risk of premature crosslinking (scorch) during processing if the temperature is not carefully controlled.[4][5] | High capital cost. |
Experimental Protocol: Crosslinking of Low-Density Polyethylene (LDPE)
-
Compounding: LDPE is melt-blended with the crosslinking agent in an internal mixer or twin-screw extruder.
-
Molding: The compounded material is compression molded into sheets at a temperature that activates the peroxide (e.g., 180°C).
-
Curing:
-
Silane Crosslinked Samples: The molded sheets are subjected to moisture curing, for example, in a water bath at 90°C for a specified time.
-
Peroxide Crosslinked Samples: Curing is completed during the molding step.
-
-
Analysis: The degree of crosslinking is determined by measuring the gel content according to ASTM D2765. Mechanical properties such as tensile strength and elongation at break are also evaluated.
Studies have shown that for peroxide crosslinking of polyethylene, the concentration of dicumyl peroxide influences the final properties, with an increase in peroxide leading to a higher degree of crosslinking and altered mechanical properties.[8]
Crosslinking of Silicone Rubber
In the silicone industry, platinum-cured (addition cure) and peroxide-cured (free radical cure) systems are the most common.[9][10][11]
| Feature | Peroxide Curing | Platinum Curing |
| Mechanism | Free radicals generated from peroxide decomposition initiate crosslinking.[9] | Platinum-catalyzed addition of Si-H across vinyl groups.[9] |
| Byproducts | Yes, can include organic acids and other small molecules.[9][10] | No byproducts.[9] |
| Purity | Less pure due to byproducts.[10] | High purity, suitable for medical and food-grade applications.[10] |
| Cost | Lower material and processing costs.[10][12] | Higher material and processing costs.[10][12] |
| Mechanical Properties | Good compression set. | Better tensile strength and elongation.[10][12] |
Experimental Workflow for Polymer Crosslinking
Caption: General workflow for the crosslinking of polymers.
Signaling Pathways and Logical Relationships
Radical Generation from Different Initiators
The fundamental step in these applications is the generation of free radicals. The following diagram illustrates the decomposition pathways for different types of initiators.
Caption: Decomposition pathways of different radical initiators.
Silane Crosslinking Mechanism in Polyethylene
The silane crosslinking process, which utilizes a peroxide initiator, follows a distinct two-step mechanism.
Caption: Silane crosslinking mechanism of polyethylene.
Conclusion
Silyl peroxides represent a unique class of compounds for initiating polymerization and crosslinking reactions, with the potential to introduce silicon moieties into the polymer structure. While they offer theoretical advantages in modifying polymer properties, their industrial application is not as widespread as conventional organic peroxides, azo compounds, or platinum-based systems. The silane crosslinking method for polyethylene, which uses a peroxide to graft a silane, is a highly successful industrial process that leverages the benefits of both peroxide and silane chemistry.[4][5][6] For silicone elastomers, the choice between peroxide and platinum curing systems is largely dictated by the application's requirements for purity, cost, and specific mechanical properties.[9][10][12] Further research and development focusing on direct comparative studies of silyl peroxides could elucidate their performance benefits and potentially expand their industrial applications.
References
- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. pergan.com [pergan.com]
- 3. researchgate.net [researchgate.net]
- 4. evonik.com [evonik.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Recent Overview and Future Research Prospects of Cross-linked Polyethylene Materials: Cross-linking Methods and Applications[v1] | Preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. pentasil.eu [pentasil.eu]
- 10. stockwell.com [stockwell.com]
- 11. In-depth Analysis of Silicone Rubber Vulcanization: Peroxide Vulcanization vs. Platinum Catalyzed Vulcanization [jewelives.com]
- 12. tblsilicone.com [tblsilicone.com]
Safety Operating Guide
Safe Disposal of (tert-Butylperoxy)(triphenyl)silane: A Step-by-Step Guide for Laboratory Professionals
(tert-Butylperoxy)(triphenyl)silane , an organosilicon peroxide, requires careful handling and adherence to specific disposal protocols due to its potential for thermal instability and rapid decomposition. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] All sources of ignition, such as heat, sparks, and open flames, must be strictly avoided in the vicinity.[2][3]
Spill Management
In the event of a spill, immediate action is crucial to mitigate risks:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: Cover drains to prevent environmental release.[2]
-
Absorption: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. Do not use combustible materials such as paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Protocol
The recommended method for the disposal of this compound, like other organic peroxides, is through incineration by a licensed hazardous waste disposal facility.[1][4] Direct disposal down the drain or in regular waste is strictly prohibited.[5]
For small quantities within a laboratory setting, the following steps should be taken:
-
Dilution: The primary step to ensure safe handling and transport for disposal is to reduce the active oxygen content. This is achieved by slowly adding the this compound to a compatible, high-boiling point solvent with gentle agitation.[4] A recommended solvent is a non-flammable, non-polymerizable hydrocarbon such as #2 fuel oil.[4] The goal is to achieve a solution with an active oxygen content of less than 1%.[4][6]
-
Packaging: The diluted solution should be placed in a clearly labeled, sealed container appropriate for hazardous chemical waste. The original container can be used if it is intact and properly labeled.[5]
-
Labeling and Storage: The waste container must be clearly labeled as "Hazardous Waste: Reactive Organic Peroxide Mixture" and include the chemical name. Store the container in a cool, well-ventilated area away from incompatible materials, heat, and direct sunlight until it is collected by the institution's environmental health and safety (EHS) department or a certified waste disposal contractor.[2][7]
Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Disposal Method | Incineration by an approved facility[1][4] | Ensures complete and safe decomposition of the reactive compound. |
| Pre-treatment | Dilution to <1% active oxygen content[4][6] | Reduces the hazard of thermal decomposition during storage and transport. |
| Acceptable Diluents | Non-flammable, non-polymerizable hydrocarbons (e.g., #2 fuel oil)[4] | Ensures compatibility and minimizes the risk of reaction with the peroxide. |
| Container Type | Original container or compatible plastic container[5] | Prevents leakage and reaction with the container material. |
| Storage Conditions | Cool, well-ventilated area, away from heat and sunlight[2][7] | Minimizes the risk of thermal decomposition. |
Experimental Protocol: Dilution of this compound for Disposal
This protocol outlines the dilution of a small quantity of this compound for safe disposal.
Materials:
-
This compound
-
#2 Fuel Oil (or other approved non-flammable hydrocarbon solvent)
-
Appropriate hazardous waste container
-
Stir plate and stir bar (use with caution to avoid heat generation)
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: In a designated chemical fume hood, place a suitable volume of the diluent solvent into the hazardous waste container.
-
Slow Addition: With gentle agitation, slowly and carefully add the this compound to the solvent. Never add the solvent to the peroxide , as this can lead to a dangerous localized concentration of the peroxide.
-
Mixing: Continue to mix the solution gently to ensure homogeneity. Avoid vigorous mixing that could generate heat.
-
Final Volume: Ensure the final concentration of this compound results in an active oxygen content below 1%.
-
Sealing and Labeling: Securely seal the container and label it appropriately for hazardous waste pickup.
-
Documentation: Record the contents and date of disposal in the laboratory's chemical waste log.
Logical Workflow for Disposal
References
- 1. louisville.edu [louisville.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. arkema.com [arkema.com]
- 5. Organic Peroxide Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. eopsg.org [eopsg.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Essential Safety and Logistical Information for Handling (tert-Butylperoxy)(triphenyl)silane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds like (tert-Butylperoxy)(triphenyl)silane. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and ensure a safe working environment.
This compound is an organic peroxide, a class of compounds known for their thermal instability and potential for rapid decomposition. Organic peroxides can be sensitive to heat, friction, shock, and contamination, which can lead to violent reactions. Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for organic peroxides and related silane compounds.
| Body Part | Personal Protective Equipment (PPE) | Material/Type | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Chemical-resistant | Must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemical-resistant Gloves | Nitrile or Neoprene | Check manufacturer's guidelines for specific chemical compatibility. Double gloving is recommended. Never use latex gloves. |
| Body | Flame-retardant Lab Coat & Chemical-resistant Apron | Nomex or similar | A flame-retardant lab coat is essential due to the fire hazard associated with organic peroxides. A chemical-resistant apron provides an additional layer of protection. |
| Respiratory | Respirator | Air-purifying respirator (APR) with organic vapor cartridges | To be used in a well-ventilated area or a chemical fume hood. The specific cartridge type should be selected based on the potential concentration of airborne contaminants. |
| Feet | Closed-toe Shoes | Leather or chemical-resistant material | Shoes must fully cover the feet to protect against spills. |
Operational Plan and Handling Procedures
A systematic approach to handling this compound is critical to prevent accidents. The following workflow outlines the key steps for safe handling from preparation to post-experiment cleanup.
Key Experimental Protocols:
-
Working Area: All work with this compound must be conducted in a certified chemical fume hood to ensure proper ventilation. The work surface should be clean and free of any contaminants.
-
Quantity: Always use the smallest amount of the substance necessary for the experiment.
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot plates, and static discharge. Use non-sparking tools.
-
Temperature Control: Be aware of the Self-Accelerating Decomposition Temperature (SADT) of the material. Store and handle it at the recommended temperature to prevent thermal decomposition.
-
Contamination: Avoid contact with incompatible materials, such as strong acids, bases, metals, and reducing agents, which can catalyze decomposition.
Disposal Plan
Proper disposal of this compound and contaminated materials is a critical final step to ensure safety and environmental compliance.
Waste Segregation and Labeling:
| Waste Type | Container Type | Labeling |
| Unused this compound | Original or compatible, vented container | "Hazardous Waste: Organic Peroxide, Reactive" and the full chemical name. |
| Contaminated Solids (e.g., gloves, paper towels) | Lined, sealed plastic bag within a labeled, closed container | "Hazardous Waste: Solid Waste Contaminated with this compound" |
| Contaminated Solvents/Solutions | Labeled, sealed, and compatible solvent waste container | "Hazardous Waste: Organic Solvent Mixture with this compound" and list all components. |
Disposal Procedure:
-
Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
All waste containers must be clearly and accurately labeled with their contents.
-
Store waste containers in a cool, well-ventilated area, away from heat and incompatible materials, until they can be collected by EHS or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance.
By implementing these safety and logistical measures, researchers can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
